molecular formula C6H4F2N2O2 B1293778 2,4-Difluoro-6-nitroaniline CAS No. 364-30-7

2,4-Difluoro-6-nitroaniline

Cat. No.: B1293778
CAS No.: 364-30-7
M. Wt: 174.1 g/mol
InChI Key: WPEUQAOOZXFRKZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitroaniline is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEUQAOOZXFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189919
Record name Aniline, 2,4-difluoro-6-nitro-
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-30-7
Record name 2,4-Difluoro-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-30-7
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Record name 2,4-Difluoro-6-nitroaniline
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Record name 2,4-Difluoro-6-nitroaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, 2,4-difluoro-6-nitro-
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Record name 2,4-DIFLUORO-6-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM69Q7VNX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2] Its unique molecular structure, featuring two fluorine atoms and a nitro group, imparts specific reactivity that makes it a valuable building block in the development of pharmaceuticals, agrochemicals such as herbicides and fungicides, and specialized dyes and pigments.[2][3] The fluorine atoms can enhance biological activity and modify physicochemical properties, while the nitro and amino groups offer versatile handles for subsequent chemical transformations.[1][2] This guide provides an in-depth overview of the physical properties of this compound, along with relevant experimental methodologies for its characterization, to support its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₄F₂N₂O₂[1][2][4][5]
Molecular Weight 174.11 g/mol [2][4][5]
CAS Number 364-30-7[2][4][5]
Appearance Yellow crystalline solid.[1][2] May also be described as light yellow to brown powder or crystal.[1][2]
Physical State Solid at room temperature.[1][1]
Melting Point 82 - 87 °C (Note: Reported values vary, ranging from 82°C to 112°C)[1][2][4][6]
Boiling Point 228 °C to 272.6 °C (Predicted)[1][6]
Density 1.539 g/cm³[1]
Purity (Typical) ≥ 98% (GC)[2]

Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups.

  • Polarity : The presence of both a polar nitro (-NO₂) group and an amino (-NH₂) group gives the molecule a distinct polar character. This suggests moderate to good solubility in polar organic solvents.[1]

  • Hydrogen Bonding : The amino group can act as a hydrogen bond donor, which may promote solubility in protic solvents like water. However, the overall solubility in water is expected to be limited.[1]

  • pH Sensitivity : The basicity of the amino group means that the compound's solubility in aqueous solutions can be significantly influenced by pH.[1] In acidic solutions, protonation of the amino group to form a salt will likely increase water solubility.

Generally, this compound exhibits moderate solubility in polar organic solvents, while its aqueous solubility is limited but can be enhanced at lower pH.[1]

Experimental Protocols: Synthesis and Characterization

While specific experimental protocols for the determination of each physical property of this compound are not detailed in the provided literature, a general workflow for its synthesis and subsequent analytical characterization can be outlined. The quality control methods are essential for confirming the identity and purity of the compound, which directly relates to the accuracy of its physical property measurements.

General Synthesis and Purification Workflow

The synthesis of nitroaniline derivatives often involves the nitration of an appropriate aniline or benzene precursor.[7][8] A generalized procedure involves:

  • Nitration Reaction : A difluoroaniline or related precursor is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[7] The reaction temperature is carefully controlled to prevent over-nitration and side product formation.

  • Work-up : Upon completion, the reaction mixture is quenched, often by pouring it onto ice. The solid product is then collected.[7][8]

  • Purification : The crude product is purified to remove impurities and unreacted starting materials. A common method is recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified crystalline solid.[9]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start Precursor (e.g., Difluoro-compound) nitration Nitration (HNO₃ / H₂SO₄) start->nitration quench Reaction Quench (Ice Water) nitration->quench filtration Filtration quench->filtration crude Crude Product filtration->crude purify Purification (e.g., Recrystallization) crude->purify final_product Pure this compound purify->final_product gc Gas Chromatography (GC) (Purity Assessment) final_product->gc QC hplc HPLC (Purity & Quantification) final_product->hplc QC nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) final_product->nmr QC lcms LC-MS (Molecular Weight Confirmation) final_product->lcms QC

Caption: General workflow for the synthesis, purification, and quality control of this compound.

Analytical Characterization Methods

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.[10]

1. High-Performance Liquid Chromatography (HPLC)

  • Objective : To determine the purity of the compound and quantify any impurities.

  • Protocol Outline :

    • Sample Preparation : A standard solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Instrumentation : A liquid chromatograph equipped with a C18 reverse-phase column and a UV detector is typically used.

    • Mobile Phase : A gradient or isocratic mobile phase, commonly a mixture of water and acetonitrile (or methanol), is used to elute the compound.

    • Analysis : The sample is injected, and the retention time and peak area are recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To provide unambiguous structural elucidation.

  • Protocol Outline :

    • Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

    • Spectra Acquisition : ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

    • Analysis : The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm that the molecular structure is consistent with this compound.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective : To confirm the molecular weight and identify impurities.

  • Protocol Outline :

    • Methodology : LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry.[10] The sample is first separated on an HPLC column.

    • Ionization : As the compound elutes from the column, it is ionized (e.g., via electrospray ionization - ESI).

    • Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the confirmation of the compound's molecular weight (174.11 g/mol ) and the identification of any potential impurities or degradation products.[10]

References

An In-Depth Technical Guide to 2,4-Difluoro-6-nitroaniline (CAS Number: 364-30-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-6-nitroaniline, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its role as a versatile building block in organic synthesis, with a particular focus on its application in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) inhibitors. Safety and handling information are also included to ensure its proper use in a research and development setting.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and an amino group. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in various chemical syntheses.

PropertyValueReference
CAS Number 364-30-7[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [1]
Appearance Yellow to orange crystalline solidN/A
Melting Point 85-87 °CN/A
Boiling Point Not availableN/A
Solubility Soluble in many organic solvents.N/A
Purity Typically ≥98% (GC)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process starting from 2,4-difluoroaniline. This method involves the protection of the highly reactive amino group via acetylation, followed by regioselective nitration, and subsequent deprotection to yield the final product. Direct nitration of anilines can lead to undesired oxidation and a mixture of isomers due to the protonation of the amino group in the acidic nitrating medium.[2]

Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted anilines.[2]

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution. The molar ratio of acetic anhydride to the aniline should be approximately 1.3:1.

  • Heat the reaction mixture to reflux (around 118 °C) and maintain for approximately 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • After completion, allow the mixture to cool to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated N-(2,4-difluorophenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

Step 2: Nitration of N-(2,4-difluorophenyl)acetamide

  • Dissolve the dried N-(2,4-difluorophenyl)acetamide in concentrated sulfuric acid in a beaker, keeping the mixture cooled in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate (N-(2,4-difluoro-6-nitrophenyl)acetamide) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.[2]

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[2]

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[2]

  • The crude this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent such as an ethanol/water mixture.

G cluster_synthesis Synthesis of this compound A 2,4-Difluoroaniline B N-(2,4-difluorophenyl)acetamide (Protection) A->B Acetic Anhydride, Acetic Acid, Reflux C N-(2,4-difluoro-6-nitrophenyl)acetamide (Nitration) B->C HNO3, H2SO4, <10 °C D This compound (Deprotection) C->D HCl, Ethanol, Reflux

Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[3] The presence of the difluoro and nitro-amino substitution pattern on the aniline ring provides a versatile scaffold for creating complex molecules with specific biological activities.

Role in Quinazoline-Based EGFR Inhibitors

A significant application of substituted anilines, including derivatives of this compound, is in the synthesis of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target.[6][7]

First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline core structure.[8] The aniline moiety is critical for binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. The specific substitutions on the aniline ring can significantly influence the potency, selectivity, and pharmacokinetic properties of the inhibitor.

The general structure of these inhibitors allows for the incorporation of various substituted anilines, and the unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel and potent EGFR inhibitors.

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinazoline-based EGFR Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

EGFR signaling and the point of inhibition.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the field of medicinal chemistry. Its well-defined synthesis and versatile reactivity make it a valuable tool for researchers and drug development professionals. The ability to serve as a precursor for potent kinase inhibitors highlights its continued relevance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective and safe utilization in research and development.

References

In-Depth Technical Guide: Molecular Weight of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight of 2,4-Difluoro-6-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of the substance. The molecular weight of this compound is derived from its molecular formula, which has been determined to be C₆H₄F₂N₂O₂.[1][2][3] The elemental composition and the corresponding atomic weights are presented in Table 1, along with the calculated molecular weight.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH41.0084.032
FluorineF218.99837.996
NitrogenN214.00728.014
OxygenO215.99931.998
Total 174.106

The calculated molecular weight is approximately 174.11 g/mol , which is consistent with the reported values.[1][3]

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques. Mass spectrometry is the most common and precise method for determining the molecular weight of organic compounds.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.

    • The sample solution should be clear and free of any particulate matter.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

    • Set the mass analyzer to scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-300).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, both modes can be explored, though protonation to form [M+H]⁺ in positive mode is common for anilines.

    • Record the mass-to-charge ratio (m/z) of the detected ions.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum. This will typically be the [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule) peak.

    • The m/z value of the molecular ion is used to calculate the experimental molecular weight of the compound. For example, if the [M+H]⁺ ion is observed at m/z 175.03, the neutral molecular weight would be 175.03 - 1.008 (mass of H⁺) = 174.022 Da.

Visualized Workflow

The logical workflow for the determination of the molecular weight of this compound is depicted in the following diagram.

Workflow for Molecular Weight Determination A Sample Acquisition (this compound) B Sample Preparation (Dissolution in Solvent) A->B D Data Acquisition (Mass Spectrometry) B->D C Instrument Calibration (Mass Spectrometer) C->D E Data Analysis (Identify Molecular Ion Peak) D->E F Molecular Weight Calculation E->F G Result Reporting F->G

Caption: Logical workflow for determining the molecular weight.

References

Technical Guide: Physicochemical Characterization of 2,4-Difluoro-6-nitroaniline with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,4-Difluoro-6-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Accurate determination of its melting point is a critical parameter for identification and purity assessment. This document outlines the reported melting point values, provides a detailed experimental protocol for its determination, and includes a workflow diagram for the process.

Physicochemical Properties of this compound

This compound (CAS No: 364-30-7) is an organic compound with the molecular formula C₆H₄F₂N₂O₂.[3][4] It typically presents as a yellow crystalline solid and is stable under normal conditions.[5] The presence of two fluorine atoms and a nitro group on the aniline ring structure significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[3]

Reported Melting Point Data

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It serves as a crucial indicator of purity; impurities tend to lower and broaden the melting point range.[6] Several sources have reported the melting point of this compound, which are summarized in the table below.

Melting Point Range (°C)Source
85 - 87 °CChemicalBook[7]
85 - 86 °CMatrix Scientific[4]
82 - 86 °CChem-Impex[3]
82.0 - 86.0 °CTokyo Chemical Industry[8]

The reported values are largely consistent, indicating a melting point in the range of 82-87 °C.

Experimental Protocol for Melting Point Determination

The following is a generalized but detailed methodology for determining the melting point of a solid organic compound like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp or similar device).[6]

3.1. Materials and Equipment

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus with a heating block, thermometer, and viewing lens

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Glass tube for dropping capillary (optional, for packing)

3.2. Sample Preparation

  • Sample Pulverization: Ensure the this compound sample is a fine, uniform powder. If necessary, gently grind the crystalline solid using a clean mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample (1-2 mm in height) should enter the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.[6] For efficient packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6] A densely packed, small sample ensures uniform heat transfer and an accurate reading.

3.3. Measurement Procedure

  • Apparatus Setup: Turn on the melting point apparatus. Ensure the thermometer is correctly calibrated and inserted into the designated well.

  • Initial Rapid Determination (Optional but Recommended):

    • Insert the packed capillary tube into one of the channels in the heating block.

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly find an approximate melting range.

    • Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting point.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

    • Insert a new, freshly prepared capillary tube with the sample.

    • Set the starting temperature to about 10-15 °C below the expected melting point.

    • Set a slow heating rate of 1-2 °C per minute. A slow ramp rate is critical for an accurate determination.

    • Observe the sample closely through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Repeat for Consistency: For reliable results, repeat the accurate determination at least twice with fresh samples. The reported values should be consistent.

3.4. Post-Measurement

  • Turn off the apparatus and allow it to cool.

  • Dispose of the used capillary tubes in a designated glass waste container.

Visualization of Experimental Workflow

The logical flow for determining the melting point of this compound is illustrated below.

MeltingPointWorkflow start Start prep Sample Preparation: Grind & Pack Capillary Tube start->prep rapid_heat Rapid Heating (10-20°C/min) to find approximate MP prep->rapid_heat cool Cool Apparatus (>20°C below approx. MP) rapid_heat->cool slow_heat Slow Heating (1-2°C/min) cool->slow_heat observe Observe Sample slow_heat->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 report Report MP Range (T1 - T2) record_t2->report end_node End report->end_node

Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,4-Difluoro-6-nitroaniline

This compound (CAS No: 364-76-1, Molecular Formula: C₆H₄F₂N₂O₂) is a yellow crystalline solid at room temperature.[3] Its molecular structure, featuring two fluorine atoms, a nitro group, and an aniline moiety, imparts a polar character.[3] This suggests a moderate solubility in polar organic solvents, while its aqueous solubility is expected to be limited.[3] The presence of the amino group also allows for potential hydrogen bonding, which can influence its interaction with protic solvents.[3]

Physical Properties:

  • Molecular Weight: 174.11 g/mol [2]

  • Melting Point: 82 - 86 °C[2]

  • Appearance: Light yellow to amber to dark green powder to crystal[2]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, experimental determination is necessary. The following table is provided as a template for researchers to record their empirically determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., Hexanee.g., 25e.g., Gravimetric

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid compound in an organic solvent are the visual (isothermal) method and the gravimetric method.

This method is useful for rapid screening of suitable solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional, for temperature control)

  • Analytical balance

Procedure:

  • Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.

  • Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.[4][5]

  • Visually observe if the solid has completely dissolved.

  • If the solid dissolves, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., solid material remains undissolved).

  • If the solid does not dissolve, incrementally add more solvent until the solid is fully dissolved.[6]

  • Record the total mass of the solute and the total volume of the solvent used to achieve a saturated solution.

This method provides accurate, quantitative solubility data.

Materials:

  • This compound

  • Selected organic solvent

  • Screw-capped vials or flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step removes any undissolved solid particles.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated. Alternatively, a gentle stream of nitrogen can be used to evaporate the solvent.

  • Mass Determination: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

Visual Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the quantitative gravimetric method of solubility determination.

experimental_workflow start Start: Determine Solubility add_excess 1. Add excess this compound to a known volume of solvent start->add_excess equilibrate 2. Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate settle 3. Allow undissolved solid to settle equilibrate->settle filter 4. Withdraw supernatant and filter into a pre-weighed vial settle->filter evaporate 5. Evaporate the solvent completely filter->evaporate weigh 6. Weigh the vial with the dried solute evaporate->weigh calculate 7. Calculate solubility weigh->calculate end End: Quantitative Solubility Value calculate->end

Caption: Gravimetric method workflow for solubility determination.

Synthesis Pathway Overview

For context, this compound can be synthesized from 2,4-difluoroaniline. The process involves the reaction of 2,4-difluoroaniline with acetic anhydride, followed by nitration of the resulting acetanilide, and subsequent removal of the acetyl group to yield the final product.[7]

synthesis_pathway A 2,4-Difluoroaniline B Intermediate Acetanilide A->B Acetic Anhydride C This compound B->C Nitration (HNO3/H2SO4) & Acetyl Removal

Caption: Simplified synthesis pathway of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides researchers with the necessary protocols to determine this crucial parameter accurately. The experimental workflows and data presentation templates offered herein are intended to facilitate a standardized approach to generating reliable solubility profiles, which are indispensable for the effective utilization of this compound in pharmaceutical and chemical research and development.

References

Spectroscopic Profile of 2,4-Difluoro-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2,4-Difluoro-6-nitroaniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages predictive data and spectral information from structurally analogous molecules to offer a detailed analytical profile. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the identification and characterization of this and related compounds.

Introduction

This compound is an aromatic compound of interest in various chemical sectors, including pharmaceuticals and dye manufacturing. Its molecular structure, featuring two fluorine atoms and a nitro group on an aniline backbone, imparts unique chemical and physical properties that make it a versatile synthetic intermediate. Accurate spectroscopic characterization is paramount for its use in further chemical synthesis and quality control. This guide presents predicted and comparative spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and experimental data for closely related compounds. This comparative approach allows for an informed estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for similar compounds to provide context.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogous Compounds

CompoundSolventAromatic Protons (ppm)Amine Protons (ppm)
This compound (Predicted) CDCl₃H-3: ~7.8-8.0 (dd), H-5: ~7.0-7.2 (ddd)~5.5-6.5 (br s)
2,4-DifluoroanilineCDCl₃6.67-6.75 (m)3.59 (br s)[1]
2-NitroanilineCDCl₃6.70-8.12 (m)5.98 (s)
4-NitroanilineDMSO-d₆6.58 (d), 7.93 (d)6.71 (br)

Note: Predicted values are estimations and may vary from experimental results. Coupling patterns (dd: doublet of doublets, ddd: doublet of doublet of doublets, m: multiplet, br s: broad singlet) are also predicted based on the structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogous Compounds

CompoundSolventC1 (C-NH₂)C2 (C-F)C3 (C-H)C4 (C-F)C5 (C-H)C6 (C-NO₂)
This compound (Predicted) CDCl₃~140-145~150-155 (d)~120-125 (d)~155-160 (d)~110-115 (dd)~130-135
2,4-DifluoroanilineCDCl₃142.1 (dd)150.9 (dd)111.3 (dd)155.2 (dd)104.2 (dd)118.9 (dd)
2-NitroanilineCDCl₃145.7126.5119.2136.2116.3132.5
4-NitroanilineDMSO-d₆155.8112.4126.5135.7126.5112.4

Note: Predicted chemical shifts for fluorinated carbons will appear as doublets (d) or doublets of doublets (dd) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are inferred from the known absorptions of anilines, nitro compounds, and fluorinated aromatic compounds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
N-O Stretch (Nitro, Asymmetric)1520 - 1560Strong
N-O Stretch (Nitro, Symmetric)1340 - 1370Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aromatic Amine)1250 - 1340Strong
C-F Stretch (Aromatic)1100 - 1250Strong
N-H Bend (Amine)1600 - 1650Medium

Note: The IR spectrum of the closely related compound, 2,4-Difluoro-6-nitroacetanilide, shows characteristic peaks that can be used for comparison.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts of this compound are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion/AdductPredicted m/z
[M]⁺174.02
[M+H]⁺175.03
[M+Na]⁺197.01
[M-H]⁻173.02

Data sourced from PubChem predictions.[3] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially HF.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range. For ESI, both positive and negative ion modes should be tested to observe different adducts.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Final Output Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report & Data Archiving Structure_Elucidation->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the predictive and comparative data presented here offer valuable insights for researchers. The outlined experimental protocols provide a solid starting point for the empirical analysis of this compound. As with any analytical work, it is crucial to confirm these predicted values with experimental data for definitive structural confirmation and purity assessment.

References

An In-Depth Technical Guide to the Safety and Handling of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-6-nitroaniline (CAS No: 364-30-7) is a fluorinated aromatic amine that serves as a key intermediate and building block in organic synthesis.[1][2] Its structural features, including two fluorine atoms and a nitro group, impart unique reactivity, making it a valuable component in the development of pharmaceuticals and agrochemicals like herbicides and fungicides.[2] Given its potential reactivity and hazardous nature, a thorough understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the safe handling, storage, emergency procedures, and disposal of this compound, compiled from available safety data.

Chemical and Physical Properties

Proper identification and knowledge of the physical state of a chemical are the first steps in safe handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 364-30-7[1][3]
Molecular Formula C₆H₄F₂N₂O₂[1][3]
Molecular Weight 174.11 g/mol [1]
Appearance Light yellow to brown powder or crystal
Purity Typically >98.0% (GC)
Melting Point 82.0 - 86.0 °C

Hazard Identification and GHS Classification

GHS ClassificationDetails
Pictograms Exclamation MarkSkull and Crossbones
Signal Word Danger (Probable)
Probable Hazard Statements (H-Statements) H302: Harmful if swallowed.[6] H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[4][6] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[4][5][6] H335: May cause respiratory irritation.[4][5]
Precautionary Statements (P-Statements) P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] P271: Use only outdoors or in a well-ventilated area.[4][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of water.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Experimental Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][8] The work area should have appropriate exhaust ventilation where dust can be formed.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of the material to ensure appropriate PPE is selected.

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7][9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]

    • Clothing: Wear a lab coat or chemical-resistant apron. For larger quantities or where significant contact is possible, chemical-resistant coveralls may be necessary.[5][10]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with a particulate filter.[11] Respiratory protection is required when dusts are generated.

General Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly and safety equipment is accessible.

  • Donning PPE: Put on all required PPE as described in section 3.2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Avoid creating dust by handling the material gently.[7] Use a spatula or other appropriate tool for transfers.

  • Procedure: Add the reagent to the reaction vessel slowly. Keep containers tightly closed when not in use.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][7] Decontaminate all equipment and the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination and dispose of single-use items in a designated waste container.

Storage Requirements
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[5][7]

  • Store locked up or in an area accessible only to authorized personnel.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

Immediate medical attention is required for most exposures.[8] Always show the Safety Data Sheet (SDS) to attending medical personnel.[8]

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[3][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][8]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[3][8][11]

  • Specific Hazards from Combustion: The compound may decompose upon heating to produce hazardous and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][8]

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][4][8]

Accidental Release Measures (Spill Cleanup Protocol)
  • Evacuate: Immediately evacuate personnel from the spill area.[4][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

  • Containment: Prevent the spill from entering drains or waterways.[7]

  • Cleanup:

    • Gently sweep or scoop up the spilled solid material, avoiding the creation of dust.[5][7]

    • Use an inert absorbent material (e.g., sand, vermiculite) if necessary.

    • Place the collected material into a suitable, labeled, and closed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of the waste material through a licensed professional waste disposal service.[7]

Disposal Considerations

  • Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[7]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[12]

Visualization of Key Processes

The following diagrams illustrate key workflows and logical relationships for handling hazardous chemicals like this compound.

GHS_Workflow cluster_0 Hazard Communication Standard Chem This compound Eval Hazard Evaluation (Physical, Health, Environmental) Chem->Eval is subjected to Class GHS Classification Eval->Class determines SDS Safety Data Sheet (SDS) (16 Sections) Class->SDS informs Label Container Label (Pictograms, Signal Word, Statements) Class->Label informs User Researcher / End User SDS->User provides details to Label->User provides warning to

Caption: GHS Hazard Communication Workflow.

Handling_Workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_select Select & Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_select eng_controls Prepare Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls handling Handle Chemical (Weighing & Transfer) ppe_select->handling eng_controls->handling reaction Perform Reaction / Procedure handling->reaction decon Decontaminate Equipment & Work Area reaction->decon waste Segregate & Label Waste decon->waste dispose Store for Proper Disposal waste->dispose end End: Procedure Complete dispose->end

Caption: Laboratory Workflow for Handling Hazardous Solids.

Spill_Response_Flowchart spill Spill Occurs! alert Alert personnel in the area & evacuate if necessary spill->alert assess Assess the spill (Size, Location, Hazard) alert->assess minor_spill Minor Spill (Manageable by lab staff) assess->minor_spill Minor major_spill Major Spill (Call Emergency Response) assess->major_spill Major ppe Don appropriate PPE (Gloves, Respirator, Goggles) minor_spill->ppe contain Contain the spill (Prevent spreading) ppe->contain cleanup Clean up solid material (Avoid creating dust) contain->cleanup package Package waste in a labeled, sealed container cleanup->package decontaminate Decontaminate the area, a and equipment package->decontaminate report Report the incident decontaminate->report

References

Technical Guide to the Material Safety Data Sheet for 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data for 2,4-Difluoro-6-nitroaniline (CAS No: 364-30-7). The information herein is compiled from available Safety Data Sheets (SDS) and supplemented with data from structurally related compounds, a toxicological practice known as "read-across," to provide a more complete safety profile. All data should be handled with the understanding that it is for research and development purposes and must be interpreted by qualified professionals.

Section 1: Chemical Identification and Physical Properties

This compound is a fluorinated aromatic amine that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its physical and chemical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 364-30-7[1]
Molecular Formula C₆H₄F₂N₂O₂
Molecular Weight 174.11 g/mol
Appearance Light yellow to brown crystalline solid/powder
Melting Point 82 - 87 °C
Boiling Point 272.6 ± 35.0 °C (Predicted)
Density 1.539 g/cm³ (Predicted)
Solubility Limited solubility in water; moderate solubility in polar organic solvents.
Stability Stable under normal storage conditions (2 - 8 °C).

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates it is an irritant. However, data from closely related isomers and parent nitroaniline compounds suggest a higher degree of toxicity may be warranted. Researchers should handle this compound with precautions appropriate for a substance of significant acute toxicity.

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Skin Irritation Category 2H315: Causes skin irritation[1]
Eye Irritation Category 2H319: Causes serious eye irritation[1]
Acute Toxicity (Oral) Category 4 (Harmful)H302: Harmful if swallowedRead-across[2][3]
Acute Toxicity (Dermal) Category 4 (Harmful)H312: Harmful in contact with skinRead-across[2][3]
Acute Toxicity (Inhalation) Category 4 (Harmful)H332: Harmful if inhaledRead-across[2][3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposureRead-across[4]

Note: Classifications in italics are based on read-across data from isomers such as 4,5-Difluoro-2-nitroaniline and various non-fluorinated nitroanilines, which consistently show higher toxicity profiles. The primary toxic effect of nitroanilines is methemoglobinemia, leading to cyanosis.

GHS Pictograms:

Exclamation MarkSkull and CrossbonesHealth Hazard

Signal Word: Warning (based on direct data) / Danger (based on read-across)

The following diagram illustrates the logical flow for hazard identification and initial response based on the comprehensive hazard profile.

GHS_Hazard_Flow cluster_hazards Hazard Identification cluster_response Primary Response Actions H315 H315: Skin Irritation P280 P280: Wear Protective Gloves/Clothing/Eye Protection H315->P280 H319 H319: Eye Irritation H319->P280 H302_312_332 H302/312/332: Harmful (Oral, Dermal, Inhalation) (Read-Across) P260 P260: Do Not Breathe Dust H302_312_332->P260 H373 H373: Organ Damage (Repeated Exposure) (Read-Across) H373->P260 P302_P352 IF ON SKIN: Wash with plenty of water P280->P302_P352 P305_P351 IF IN EYES: Rinse cautiously with water P280->P305_P351 P301_P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor P260->P301_P310

Hazard Identification and Precautionary Response Flowchart.

Section 3: Toxicological Data

No specific public LD50 or LC50 data is available for this compound. The table below presents data for related nitroaniline compounds to provide a toxicological benchmark. The primary mechanism of acute toxicity for nitroanilines is the induction of methemoglobinemia.[5]

CompoundTestSpeciesRouteValueGHS CategorySource(s)
p-Nitroaniline LD50RatOral750 mg/kg3 (Toxic)
o-Nitroaniline LD50RatOral1600 mg/kg4 (Harmful)[5]
o-Nitroaniline LD50MouseOral1070 mg/kg4 (Harmful)[5]
p-Nitroaniline LC50RatInhalation0.51 mg/l (4h, dust)3 (Toxic)
p-Nitroaniline LD50Guinea PigDermal> 500 mg/kg3 (Toxic)

Section 4: Experimental Protocols

The toxicological values cited for related compounds are typically determined using standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This protocol is designed to classify a substance into a specific toxicity class with the use of fewer animals than traditional LD50 tests.

  • Principle: A stepwise procedure where a group of animals (typically female rats, as they are often more sensitive) is dosed at one of the defined levels (5, 50, 300, or 2000 mg/kg). The absence or presence of mortality or evident toxicity in that group determines the next step: either dosing at a higher or lower level or concluding the study.

  • Animal Selection: Healthy, young adult rodents (e.g., rats) of a single sex are used. They are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.[6]

  • Sighting Study: A preliminary "sighting study" may be conducted with single animals dosed sequentially to determine the appropriate starting dose for the main study.

  • Main Study: A group of five animals is dosed at the selected starting level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, nervous system activity), and body weight changes for at least 14 days.[2]

  • Interpretation: The results allow the substance to be classified according to the GHS system based on the dose level at which toxicity or mortality is observed.[1]

The following workflow illustrates the decision-making process in a typical OECD acute toxicity study.

OECD_Workflow start Start: Select Initial Dose Level (e.g., 300 mg/kg) dose_group Dose Group of Animals (n=5) start->dose_group observe Observe for 14 Days (Mortality, Clinical Signs) dose_group->observe decision Evident Toxicity or Mortality Observed? observe->decision stop_classify Stop Study and Classify Hazard decision->stop_classify Yes (e.g., >1 death) dose_lower Dose New Group at Lower Level decision->dose_lower Yes (at lowest dose) dose_higher Dose New Group at Higher Level decision->dose_higher No dose_lower->observe dose_higher->observe

Simplified Workflow for OECD Acute Toxicity Testing.

Section 5: Handling and Emergency Procedures

Given the potential for significant toxicity, stringent safety measures are required when handling this compound.

ProcedureRecommendationSource(s)
Engineering Controls Handle only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), protective clothing, and safety goggles with side-shields or a face shield. Respiratory protection (e.g., N95 or higher-rated respirator) is required when handling the powder outside of a fume hood.[2]
First Aid: Inhalation Remove victim to fresh air. If not breathing, give artificial respiration. Call a physician immediately.
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1]
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.
Fire-Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.
Accidental Release Evacuate personnel. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let product enter drains.[2]

Disclaimer: This guide is intended for informational purposes for qualified individuals and is not a substitute for an official Safety Data Sheet (SDS) from a supplier. Users should always consult the most current SDS for the specific product they are handling and conduct their own risk assessment before use.

References

An In-depth Technical Guide to 2,4-Difluoro-6-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,4-Difluoro-6-nitroaniline, a key intermediate in the pharmaceutical and agrochemical industries. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its synthesis logically follows established principles of aromatic chemistry developed over the past century. This guide details plausible synthetic routes, physical and spectroscopic properties, and its significant applications. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Diagrams generated using Graphviz are provided to illustrate reaction pathways and experimental workflows.

Introduction and Historical Context

This compound is a substituted aromatic amine that has gained importance as a versatile building block in organic synthesis.[1] Its utility stems from the presence of three key functional groups: an aniline moiety, two fluorine atoms, and a nitro group. These features allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, purification, and characterization.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 364-30-7[4]
Molecular Formula C₆H₄F₂N₂O₂[4][5]
Molecular Weight 174.11 g/mol [4]
Appearance Light yellow to brown powder/crystal
Melting Point 85-87 °C[4]
Boiling Point (Predicted) 272.6 ± 35.0 °C[4]
Density (Predicted) 1.554 ± 0.06 g/cm³[4]
pKa (Predicted) -1.61 ± 0.25[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniquePredicted DataReference
¹H NMR Complex aromatic region signalsGeneral knowledge
¹³C NMR Multiple signals in the aromatic region, influenced by F and NO₂General knowledge
¹⁹F NMR Two distinct signals for the two fluorine atomsGeneral knowledge
Mass Spectrometry (m/z) [M+H]⁺: 175.03136, [M+Na]⁺: 197.01330[5]

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the nitration of 2,4-difluoroaniline.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring.

General Reaction Pathway

G reactant 2,4-Difluoroaniline product This compound reactant->product Nitration reagent HNO₃ / H₂SO₄

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous reactions)

This protocol is a representative procedure for the nitration of a difluoroaniline derivative and can be adapted for the synthesis of this compound.

Materials:

  • 2,4-Difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4-difluoroaniline in concentrated sulfuric acid at 0-5 °C with stirring. The reaction should be conducted in an ice bath to control the temperature.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2,4-difluoroaniline, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4-Difluoroaniline in conc. H₂SO₄ at 0-5 °C C Add Nitrating Mixture dropwise to aniline solution (< 10 °C) A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0-5 °C B->C D Stir for 1-2 hours at low temp. C->D E Quench reaction on ice D->E F Neutralize with NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry organic layer (MgSO₄) G->H I Evaporate solvent H->I J Purify by recrystallization or chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Industry

This compound serves as a crucial intermediate in several key industrial sectors:

  • Pharmaceuticals: It is a building block for the synthesis of various active pharmaceutical ingredients (APIs). The fluorine and nitro groups can be further functionalized to create complex molecular architectures with desired therapeutic properties.[1][2]

  • Agrochemicals: This compound is used in the development of herbicides and fungicides. The unique substitution pattern can contribute to the efficacy and selectivity of these crop protection agents.[1]

  • Dyes and Pigments: The chromophoric properties imparted by the nitroaniline scaffold make it a precursor for the synthesis of certain dyes and pigments.[2]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 3: General Hazard Information

HazardDescription
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or with respiratory protection.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While its specific discovery and early history are not well-documented, its synthesis is based on fundamental and well-understood principles of organic chemistry. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound. Further research into its applications and the development of more sustainable synthetic methods will continue to enhance its importance in various fields of chemistry.

References

Theoretical and Spectroscopic Characterization of 2,4-Difluoro-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2,4-Difluoro-6-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct theoretical studies on this specific isomer, this document leverages computational data from its positional isomer, 2,6-Difluoro-4-nitroaniline, and the parent compound, 4-nitroaniline, to project its structural, electronic, and vibrational characteristics. Detailed experimental protocols for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to facilitate the empirical characterization of this compound. This guide aims to serve as a valuable resource for researchers engaged in the development and analysis of novel chemical entities incorporating the this compound scaffold.

Introduction

This compound is an aromatic amine of significant interest in medicinal and materials chemistry. Its trifunctionalized benzene ring, featuring two electron-withdrawing fluorine atoms and a nitro group, alongside an electron-donating amino group, imparts unique electronic and reactivity profiles. These characteristics make it a valuable building block in the synthesis of a variety of target molecules with potential biological activity. A thorough understanding of its fundamental molecular properties through theoretical and experimental approaches is crucial for its effective utilization in drug design and development.

This whitepaper presents a detailed theoretical investigation, drawing upon data from closely related analogs, and provides standardized experimental protocols for its spectroscopic characterization.

Theoretical Studies

While direct computational studies on this compound are not extensively reported in the literature, valuable insights into its molecular geometry and electronic structure can be extrapolated from theoretical investigations of its isomer, 2,6-Difluoro-4-nitroaniline, and the parent molecule, 4-nitroaniline. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting molecular properties.[1]

Molecular Geometry

The optimized molecular geometry of this compound is predicted to be largely planar, with potential slight pyramidalization at the nitrogen atom of the amino group. The intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group is expected to be a key feature influencing its conformation.

The following tables summarize the calculated geometric parameters for the related compound 2,6-Difluoro-4-nitroaniline, which can serve as an approximation for this compound. These values were obtained using semi-empirical methods.

Table 1: Predicted Bond Lengths (in Å) for 2,6-Difluoro-4-nitroaniline

BondPredicted Length (Å)
C1-C21.39
C2-C31.38
C3-C41.39
C4-C51.38
C5-C61.39
C6-C11.40
C2-F11.35
C6-F21.35
C4-N11.47
N1-O11.23
N1-O21.23
C1-N21.38

Data extrapolated from theoretical studies on 2,6-Difluoro-4-nitroaniline.

Table 2: Predicted Bond Angles (in °) for 2,6-Difluoro-4-nitroaniline

AnglePredicted Angle (°)
C6-C1-C2121.0
C1-C2-C3119.5
C2-C3-C4120.0
C3-C4-C5119.5
C4-C5-C6120.0
C5-C6-C1120.0
F1-C2-C1118.5
F2-C6-C1118.5
O1-N1-O2123.0
C1-N2-H1115.0
H1-N2-H2110.0

Data extrapolated from theoretical studies on 2,6-Difluoro-4-nitroaniline.

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and spectroscopic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability. For nitroaniline derivatives, charge transfer from the electron-donating amino group to the electron-withdrawing nitro group is a characteristic feature.

Table 3: Predicted Electronic Properties for 2,6-Difluoro-4-nitroaniline

ParameterPredicted Value
HOMO Energy (eV)-6.50
LUMO Energy (eV)-2.80
HOMO-LUMO Gap (eV)3.70
Dipole Moment (Debye)5.50

Data extrapolated from theoretical studies on 2,6-Difluoro-4-nitroaniline.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups, such as N-H stretching of the amino group, symmetric and asymmetric stretching of the nitro group, C-F stretching, and aromatic C-H and C=C vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy

Objective: To obtain complementary vibrational information to FT-IR, particularly for non-polar bonds and the skeletal framework of the molecule.

Methodology:

  • Sample Preparation: The solid sample is placed in a glass capillary tube or a sample holder suitable for Raman spectroscopy.

  • Instrumentation: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG laser) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered radiation is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 3500 to 100 cm⁻¹.

  • Data Analysis: The Raman spectrum is analyzed to identify the characteristic vibrational modes. Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the C-N and C-F bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its maximum absorption wavelengths (λmax).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at λmax for optimal accuracy.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). The spectrum is recorded over a wavelength range of 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The UV-Vis spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, often involving π → π* and n → π* transitions associated with the aromatic ring and the nitro and amino groups.

Visualizations

Theoretical_and_Experimental_Workflow cluster_theoretical Theoretical Characterization cluster_experimental Experimental Characterization cluster_analysis Data Analysis and Correlation mol_structure Propose Molecular Structure (this compound) dft_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequency Analysis dft_calc->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO) dft_calc->elec_prop theory_exp_comp Comparison of Theoretical and Experimental Data geom_opt->theory_exp_comp spec_assign Spectroscopic Assignment freq_calc->spec_assign elec_prop->theory_exp_comp synthesis Synthesis and Purification ftir FT-IR Spectroscopy synthesis->ftir ftraman FT-Raman Spectroscopy synthesis->ftraman uvvis UV-Vis Spectroscopy synthesis->uvvis ftir->spec_assign ftraman->spec_assign uvvis->theory_exp_comp spec_assign->theory_exp_comp sar Structure-Activity Relationship (SAR) Studies theory_exp_comp->sar

Caption: Workflow for the theoretical and experimental characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the theoretical and spectroscopic properties of this compound. By leveraging data from related compounds, we have presented a predictive overview of its molecular structure and electronic characteristics. The detailed experimental protocols for FT-IR, FT-Raman, and UV-Vis spectroscopy offer a practical framework for the empirical validation of these theoretical predictions. The integrated workflow presented herein is designed to guide researchers in the comprehensive characterization of this and other novel chemical entities, thereby facilitating their application in drug discovery and development. Further dedicated theoretical and experimental studies are encouraged to build upon the foundational information provided in this guide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Difluoro-6-nitroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is achieved through a robust three-step process starting from 2,4-difluoroaniline. This method involves the protection of the amino group via acetylation, followed by regioselective nitration, and subsequent deprotection to yield the target compound. This approach is designed to overcome the challenges of direct nitration of anilines, which often leads to oxidation and the formation of multiple isomers.[3] The protocols provided herein are optimized for high yield and purity, making them suitable for laboratory-scale synthesis and process development.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The presence of two fluorine atoms and a nitro group imparts unique chemical properties, enabling its use in the synthesis of complex molecules with specific biological activities.[2] The controlled introduction of a nitro group onto the 2,4-difluoroaniline scaffold is a critical transformation. Direct nitration of anilines using strong acid mixtures like nitric and sulfuric acid can be problematic, often resulting in undesirable side products and low yields due to the oxidation of the aniline and the formation of various isomers.[3]

To achieve a more controlled and regioselective nitration, a common and effective strategy is to first protect the highly activating amino group.[3] Acetylation of the amino group to form an acetanilide moderates its activating effect and directs the incoming electrophile (the nitronium ion) to the desired position. Following nitration, the protecting acetyl group is readily removed through hydrolysis to afford the final product. This three-step sequence—protection, nitration, and deprotection—ensures a higher yield and purity of this compound.

Reaction Scheme

A general overview of the synthetic pathway is presented below:

  • Protection (Acetylation): 2,4-Difluoroaniline is reacted with acetic anhydride to form N-(2,4-difluorophenyl)acetamide.

  • Nitration: The N-(2,4-difluorophenyl)acetamide is then nitrated using a mixture of nitric acid and sulfuric acid.

  • Deprotection (Hydrolysis): The resulting N-(2,4-difluoro-6-nitrophenyl)acetamide is hydrolyzed under acidic conditions to yield this compound.

Experimental Protocols

The following sections provide detailed step-by-step procedures for the synthesis of this compound.

Step 1: Protection (Acetylation) of 2,4-Difluoroaniline

This protocol describes the protection of the amino group of 2,4-difluoroaniline by acetylation.

Materials:

  • 2,4-Difluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Beaker (500 mL)

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,4-difluoroaniline in 50 mL of glacial acetic acid.

  • Slowly add 1.3 equivalents of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it under vacuum to obtain N-(2,4-difluorophenyl)acetamide.

Step 2: Nitration of N-(2,4-difluorophenyl)acetamide

This protocol details the nitration of the protected aniline.

Materials:

  • N-(2,4-difluorophenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Beaker (500 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve the dried N-(2,4-difluorophenyl)acetamide from the previous step in a minimal amount of concentrated sulfuric acid with stirring in an ice bath.

  • Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a separate beaker containing a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the crude nitrated acetanilide.

Step 3: Deprotection (Hydrolysis) of N-(2,4-difluoro-6-nitrophenyl)acetamide

This protocol describes the removal of the acetyl protecting group.

Materials:

  • N-(2,4-difluoro-6-nitrophenyl)acetamide

  • Ethanol

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Beaker (500 mL)

  • pH paper

Procedure:

  • In a 250 mL round-bottom flask, suspend the crude nitrated acetanilide in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[3]

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2,4-Difluoroaniline-
Final Product This compound-
Molecular Formula C₆H₄F₂N₂O₂[2]
Molecular Weight 174.11 g/mol [2]
Appearance Light yellow to amber to dark green powder to crystal[2]
Melting Point 82 - 86 °C[2]
Purity (Typical) ≥ 98% (GC)[2]
Direct Nitration Yield 14% (in acetic acid at 90°C)[4]

Visualizations

Experimental Workflow

experimental_workflow start Start: 2,4-Difluoroaniline protection Step 1: Protection (Acetylation) Reagents: Acetic Anhydride, Glacial Acetic Acid start->protection intermediate1 Intermediate: N-(2,4-difluorophenyl)acetamide protection->intermediate1 nitration Step 2: Nitration Reagents: HNO₃, H₂SO₄ intermediate1->nitration intermediate2 Intermediate: N-(2,4-difluoro-6-nitrophenyl)acetamide nitration->intermediate2 deprotection Step 3: Deprotection (Hydrolysis) Reagents: HCl, Ethanol intermediate2->deprotection crude_product Crude Product: This compound deprotection->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: A diagram illustrating the three-step experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection (Hydrolysis) reactant1 2,4-Difluoroaniline product1 N-(2,4-difluorophenyl)acetamide reactant1->product1 Glacial Acetic Acid Reflux reagent1 + Acetic Anhydride reactant2 N-(2,4-difluorophenyl)acetamide product2 N-(2,4-difluoro-6-nitrophenyl)acetamide reactant2->product2 0-10 °C reagent2 + HNO₃ / H₂SO₄ reactant3 N-(2,4-difluoro-6-nitrophenyl)acetamide product3 This compound reactant3->product3 Ethanol Reflux reagent3 + H₃O⁺

References

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of 2,4-Difluoro-6-nitroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a robust three-step process commencing with the protection of the amino group of 2,4-difluoroaniline via acetylation. The resulting N-(2,4-difluorophenyl)acetamide is then regioselectively nitrated. The final step involves the deprotection of the acetyl group to yield the target compound, this compound. This protocol offers a detailed, step-by-step methodology, including reagent quantities, reaction conditions, and purification techniques.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various bioactive molecules. The presence of the nitro group and fluorine atoms imparts unique electronic properties and potential binding interactions, making it a sought-after precursor in drug discovery and the development of novel agrochemicals. Direct nitration of 2,4-difluoroaniline can lead to a mixture of isomers and potential oxidation of the amino group. To circumvent these issues, a common and effective strategy is to protect the amino group as an acetamide. This directs the nitration to the desired position and prevents unwanted side reactions. The subsequent hydrolysis of the acetamide furnishes the desired product in good yield and purity.

Experimental Workflow

The overall synthetic pathway for this compound is depicted in the following workflow diagram.

Synthesis_Workflow A 2,4-Difluoroaniline C Step 1: Acetylation A->C B Acetic Anhydride B->C D N-(2,4-Difluorophenyl)acetamide C->D F Step 2: Nitration D->F E Nitrating Mixture (HNO3 / H2SO4) E->F G N-(2,4-Difluoro-6-nitrophenyl)acetamide F->G I Step 3: Deprotection G->I H Acidic Hydrolysis (e.g., HCl/Ethanol) H->I J This compound (Crude) I->J K Purification (Recrystallization) J->K L Pure this compound K->L

Caption: A diagram illustrating the three main stages of the experimental procedure for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 2,4-Difluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Step 1: Acetylation of 2,4-Difluoroaniline
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,4-difluoroaniline in 50 mL of glacial acetic acid.

  • Slowly add 9.5 mL of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50-60 °C to yield N-(2,4-difluorophenyl)acetamide.

Step 2: Nitration of N-(2,4-Difluorophenyl)acetamide
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 12.0 g of the dried N-(2,4-difluorophenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath. Stir the mixture until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(2,4-difluoro-6-nitrophenyl)acetamide.

Step 3: Deprotection (Hydrolysis) of N-(2,4-Difluoro-6-nitrophenyl)acetamide
  • In a 250 mL round-bottom flask, add the crude N-(2,4-difluoro-6-nitrophenyl)acetamide from the previous step.

  • Add a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield a light yellow to amber powder.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
2,4-DifluoroanilineC₆H₅F₂N129.11-≥ 98
N-(2,4-Difluorophenyl)acetamideC₈H₇F₂NO171.15--
N-(2,4-Difluoro-6-nitrophenyl)acetamideC₈H₆F₂N₂O₃216.14--
This compound C₆H₄F₂N₂O₂ 174.11 82 - 86 [1]≥ 98 (GC) [1]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-nitroaniline is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group positioned ortho and para to the fluorine leaving groups. This high reactivity allows for the facile and regioselective introduction of a wide range of nucleophiles, making it a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds, such as benzimidazoles.[1][2]

These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. The information herein is intended to guide researchers in the strategic use of this reagent for the development of novel chemical entities.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Due to the strong activating effect of the nitro group at the ortho and para positions, nucleophilic attack is highly favored at the C2 and C4 positions, leading to the displacement of a fluorine atom. The regioselectivity between the C2 and C4 positions can be influenced by the nature of the nucleophile and the reaction conditions.

Applications in Synthesis

A primary application of this compound is in the synthesis of substituted benzimidazoles, a common scaffold in many biologically active compounds. This typically involves an initial SNAr reaction to introduce a desired substituent, followed by reduction of the nitro group to an amine and subsequent cyclization with a carboxylic acid derivative or an aldehyde.

Experimental Protocols

General Considerations:
  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, particularly for reactions sensitive to moisture.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)

This protocol describes a general procedure for the monosubstitution of a fluorine atom with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add morpholine (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol is adapted from the reaction of the closely related 2,4-difluoro-5-nitroaniline with sodium methoxide and is expected to provide the corresponding methoxy-substituted product with high yield.[3]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) at room temperature and stir the reaction mixture.

  • Monitor the reaction for 24-48 hours at room temperature.[3]

  • After completion, add water and extract with dichloromethane (3 x).[3]

  • Combine the organic phases and wash with saturated brine.[3]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).[3]

Protocol 3: Reaction with Thiols (e.g., Thiophenol)

This protocol outlines a general procedure for the SNAr reaction with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide in situ.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound and analogous compounds.

NucleophileReagentBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Amines
MorpholineMorpholineK₂CO₃DMF80-1002-6>90General protocol for secondary amines.
PiperidinePiperidineK₂CO₃DMF80-1002-6>90General protocol for secondary amines.
AnilineAnilineK₂CO₃DMF100-1208-1670-85General protocol for primary aromatic amines.
Alkoxides
MethoxideSodium Methoxide-MeOHRT4887.6Data from reaction with 2,4-difluoro-5-nitroaniline.[3]
Thiols
ThiophenoxideThiophenol/NaHNaHTHFRT4-885-95General protocol for thiols.

Visualizations

Reaction Mechanism

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_nuc Add Nucleophile (e.g., Amine, Thiol, Alkoxide) add_base->add_nuc heat Heat to specified temperature add_nuc->heat monitor Monitor progress by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for SNAr reactions.

Regioselectivity Pathway

regioselectivity cluster_attack Nucleophilic Attack (Nu⁻) cluster_products Potential Products start This compound c4_attack Attack at C4 (para to NO₂) start->c4_attack c2_attack Attack at C2 (ortho to NO₂) start->c2_attack product_4_sub 4-Nu-2-fluoro-6-nitroaniline (Generally favored) c4_attack->product_4_sub product_2_sub 2-Nu-4-fluoro-6-nitroaniline c2_attack->product_2_sub

Caption: Regioselectivity of nucleophilic attack.

References

Application Notes and Protocols for the Characterization of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-6-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and structural integrity are critical for the quality and efficacy of the final products. A comprehensive analytical approach is necessary for its complete characterization, ensuring its identity, purity, and stability. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust technique for assessing the purity of this compound due to its high resolution and sensitivity.[2] A reversed-phase HPLC method is typically employed for the separation of the main compound from potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need to be optimized.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 100 µg/mL.[2]

  • Sample Preparation: Prepare the sample solution by accurately weighing and dissolving the this compound sample in the mobile phase to a concentration of approximately 100 µg/mL.[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the main component to the total peak area of all components.

Data Presentation: HPLC

ParameterTypical Value
Retention Time~ 5.8 min (dependent on specific conditions)
Purity> 98% (by area normalization)
Tailing Factor< 1.5
Theoretical Plates> 2000

Workflow for HPLC Purity Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Purity Calculation (Area Percent) data->analysis

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and its volatile impurities. The mass spectrum provides a molecular fingerprint that confirms the structure of the compound. While anilines can be thermally labile, GC-MS is a viable option for analysis.[3]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS

ParameterTypical Value
Retention Time~ 12.5 min (dependent on specific conditions)
Molecular Ion (M+)m/z 174
Key Fragment Ionsm/z 144 ([M-NO]+), 128 ([M-NO2]+), 99, 75

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_0 Primary Characterization cluster_1 Quantitative Analysis cluster_2 Physical Properties NMR NMR Spectroscopy (Structure Elucidation) HPLC HPLC (Purity) NMR->HPLC MS Mass Spectrometry (Molecular Weight) GC GC-MS (Impurity Profile) MS->GC FTIR FTIR Spectroscopy (Functional Groups) FTIR->HPLC Thermal Thermal Analysis (Stability)

Caption: Interrelation of analytical methods for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most definitive method for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence, may require a longer acquisition time.

    • ¹⁹F NMR: Fluorine-observe probe, referenced to an external standard like CF₃COOH.

Data Presentation: NMR

NucleusChemical Shift (δ, ppm) - PredictedMultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.4ddJ(H,F) ≈ 8, J(H,F) ≈ 2H-3
¹H~7.2ddJ(H,F) ≈ 10, J(H,H) ≈ 2H-5
¹H~6.5br s--NH₂
¹³C~155 (d)dJ(C,F) ≈ 250C-2
¹³C~152 (d)dJ(C,F) ≈ 260C-4
¹³C~135s-C-6
¹³C~125 (dd)ddJ(C,F) ≈ 15, J(C,F) ≈ 5C-3
¹³C~115s-C-1
¹³C~110 (dd)ddJ(C,F) ≈ 20, J(C,F) ≈ 4C-5
¹⁹F~ -110dJ(F,H) ≈ 8F at C-2
¹⁹F~ -120dJ(F,H) ≈ 10F at C-4

Note: Predicted chemical shifts are based on analogous compounds and may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[5]

Data Presentation: FTIR

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (asymmetric and symmetric)
1620-1600StrongN-H bending
1580-1560StrongC=C aromatic ring stretching
1520-1480Very StrongNO₂ asymmetric stretching
1350-1320StrongNO₂ symmetric stretching
1250-1150StrongC-F stretching
850-800MediumC-H out-of-plane bending

Experimental Workflow for Spectroscopic Analysis

Spectro_Workflow start This compound Sample nmr NMR Analysis (¹H, ¹³C, ¹⁹F) start->nmr ftir FTIR Analysis start->ftir ms GC-MS Analysis start->ms struct_elucid Structural Elucidation nmr->struct_elucid func_groups Functional Group ID ftir->func_groups mol_weight Molecular Weight and Impurity Profile ms->mol_weight report Comprehensive Analytical Report struct_elucid->report func_groups->report mol_weight->report

Caption: Workflow for the spectroscopic analysis of this compound.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of this compound.[6]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.[1]

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.[1]

    • Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.[1]

Data Presentation: Thermal Analysis

TechniqueParameterTypical Value
DSCMelting Point (Onset)~ 135-140 °C
DSCDecomposition (Onset)> 250 °C
TGAOnset of Decomposition> 250 °C
TGAMass Loss at 600 °C~ 100%

References

Application Notes and Protocols for the GC-MS Analysis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a crucial building block in various chemical syntheses.[1][2] It is utilized as an intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[3] Additionally, it finds applications in the synthesis of dyes and specialty polymers, where it contributes to enhanced thermal and chemical resistance.[3] Given its role in these industries, a robust and reliable analytical method is essential for quality control, purity assessment, and trace-level detection. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. While Gas Chromatography (GC) is a common technique for aniline derivatives, it is important to note that thermolabile and polar compounds may sometimes require derivatization.[4] However, this protocol outlines a direct GC-MS approach.

Experimental Protocols

This section details the methodology for the analysis of this compound using GC-MS. The protocol is based on general principles for the analysis of nitroaniline compounds and should be validated in the user's laboratory.

1. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. The following are general guidelines for solid samples and aqueous solutions.

1.1. For Solid Samples (e.g., technical grade material, reaction mixtures):

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, and dilute to the mark.

  • Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

1.2. For Aqueous Samples (e.g., wastewater, process streams): This protocol is adapted from general liquid-liquid extraction (LLE) methods for anilines in water.[5]

  • Collect 100 mL of the water sample in a clean glass container.

  • If required, add a surrogate or internal standard to the sample.

  • Adjust the pH of the water sample to >11 using a 5N NaOH solution.

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

  • Combine the three organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Exchange the solvent to one compatible with the GC injection, such as toluene, if necessary.[6]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Range40-350 amu
Acquisition ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve prepared from certified reference standards. The following table summarizes the expected analytical data for this compound (Molecular Formula: C₆H₄F₂N₂O₂, Molecular Weight: 174.11 g/mol ).[1][2]

Table 1: Representative Quantitative Data for this compound

ParameterExpected Value/RangeNotes
Retention Time (RT) 10-15 minutesThis is an estimated retention time under the specified GC conditions and may vary.
Molecular Ion [M]⁺ m/z 174The molecular ion peak corresponding to the molecular weight of the compound.
Key Fragment Ions m/z 158, 128, 101These are plausible fragment ions corresponding to the loss of -O, -NO₂, and subsequent fragmentation. The exact fragmentation pattern should be confirmed by analyzing a known standard.
Limit of Detection (LOD) 1-10 ng/mLThese are typical values for GC-MS analysis of similar compounds and should be experimentally determined. For comparison, the LOD for 4-Methoxy-2-nitroaniline has been reported as 0.001 µg/g.[7]
Limit of Quantitation (LOQ) 5-50 ng/mLThese are typical values and should be experimentally determined. The LOQ for 4-Methoxy-2-nitroaniline has been reported as 0.003 µg/g.[7]
Linearity (R²) >0.995A correlation coefficient of >0.99 is generally considered acceptable for analytical methods.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Obtain Sample (Solid or Aqueous) Extraction Extraction / Dilution (LLE or Solvent Dilution) Sample->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Generation Qualitative->Report Quantitative->Report

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2,4-Difluoro-6-nitroaniline, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is a multi-step process commencing with the protection of the amino group of 2,4-difluoroaniline, followed by a regioselective nitration and subsequent deprotection to yield the final product.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring system offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex target molecules. The large-scale production of this intermediate requires robust and optimized protocols to ensure high yield, purity, and cost-effectiveness.

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound begins with 2,4-difluoroaniline. The synthesis proceeds through three main stages:

  • Acetylation: The amino group of 2,4-difluoroaniline is protected as an acetamide to prevent unwanted side reactions during nitration and to direct the incoming nitro group to the desired position.

  • Nitration: The resulting N-(2,4-difluorophenyl)acetamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position.

  • Hydrolysis: The acetyl protecting group is removed under acidic conditions to yield the final product, this compound.

Synthesis_Workflow Start 2,4-Difluoroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2,4-difluorophenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3 / H2SO4) Intermediate1->Step2 Intermediate2 N-(2,4-difluoro-6-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Acidic) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,4-difluorophenyl)acetamide (Acetylation)

Objective: To protect the amino group of 2,4-difluoroaniline by acetylation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Difluoroaniline129.111000 g7.74
Acetic Anhydride102.09868 g (803 mL)8.50
Glacial Acetic Acid60.052000 mL-

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,4-difluoroaniline and glacial acetic acid.

  • Stir the mixture to obtain a clear solution.

  • Slowly add acetic anhydride to the solution. An exothermic reaction will occur, and the temperature should be maintained below 80°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 10 L of ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum at 60-70°C.

Expected Yield: 90-95% Purity (by HPLC): >98%

Step 2: Synthesis of N-(2,4-difluoro-6-nitrophenyl)acetamide (Nitration)

Objective: To regioselectively nitrate the N-(2,4-difluorophenyl)acetamide intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2,4-difluorophenyl)acetamide171.151000 g5.84
Concentrated Sulfuric Acid (98%)98.083000 mL-
Concentrated Nitric Acid (70%)63.01415 mL6.42

Procedure:

  • In a clean, dry, and cooled reaction vessel equipped with a mechanical stirrer and thermometer, carefully add N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid. Maintain the temperature below 20°C during the addition.

  • Stir the mixture until a clear solution is obtained.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Slowly add the pre-cooled nitrating mixture to the solution of the acetamide in sulfuric acid, maintaining the reaction temperature between 0-5°C. The addition should take approximately 2-3 hours.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50-60°C.

Expected Yield: 85-90% Purity (by HPLC): >97%

Step 3: Synthesis of this compound (Hydrolysis)

Objective: To deprotect the acetyl group to obtain the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2,4-difluoro-6-nitrophenyl)acetamide216.141000 g4.63
Concentrated Sulfuric Acid (70%)98.084000 mL-

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-(2,4-difluoro-6-nitrophenyl)acetamide and 70% sulfuric acid.

  • Heat the mixture to 100-110°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8 to precipitate the product.

  • Filter the solid, wash with plenty of water, and dry under vacuum at 60-70°C.

Expected Yield: 92-97% Purity (by HPLC): >99%

Purification of this compound

For large-scale production, the crude this compound can be purified by recrystallization.

Solvent System: A mixture of ethanol and water is a suitable solvent system for recrystallization. The optimal ratio should be determined experimentally but typically ranges from 70:30 to 90:10 (ethanol:water).

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

  • Slowly add hot water to the filtrate until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

StepReactionStarting MaterialKey ReagentsTemperature (°C)Time (h)Expected Yield (%)Purity (HPLC) (%)
1Acetylation2,4-DifluoroanilineAcetic Anhydride, Acetic AcidReflux (~118)2-390-95>98
2NitrationN-(2,4-difluorophenyl)acetamideHNO₃, H₂SO₄0-53-585-90>97
3HydrolysisN-(2,4-difluoro-6-nitrophenyl)acetamideH₂SO₄ (70%)100-1104-692-97>99

Safety Considerations

  • All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn.

  • The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Proper quenching procedures for acidic reaction mixtures are crucial. Always add acid to water/ice slowly with stirring, never the other way around.

Logical Relationships in the Synthesis

Logical_Relationships cluster_0 Protection Stage cluster_1 Functionalization Stage cluster_2 Deprotection Stage Start 2,4-Difluoroaniline Acetylation Acetylation Start->Acetylation Amino Group Reactivity Intermediate1 N-(2,4-difluorophenyl)acetamide Acetylation->Intermediate1 Protection Achieved Nitration Nitration Intermediate1->Nitration Directing Effect of Acetamido Group Intermediate2 N-(2,4-difluoro-6-nitrophenyl)acetamide Nitration->Intermediate2 Nitro Group Introduction Hydrolysis Hydrolysis Intermediate2->Hydrolysis Removal of Protecting Group End This compound Hydrolysis->End Final Product

Caption: Logical flow of the synthesis stages.

Application Notes and Protocols: Reaction Mechanism of 2,4-Difluoro-6-nitroaniline with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 2,4-Difluoro-6-nitroaniline is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring two fluorine atoms activated by a strong electron-withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This document provides a detailed overview of the SNAr reaction mechanism of this compound with amines, outlines key applications in heterocyclic synthesis, and offers comprehensive experimental protocols for laboratory application.

The Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups, such as a nitro group (-NO₂), can render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[4][5] The reaction of this compound with amines proceeds via the SNAr addition-elimination mechanism.[6][7]

Key Features of the Mechanism:

  • Activation: The nitro group at the 6-position strongly activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the ortho (C2) and para (C4) positions relative to the nitro group, where the fluorine atoms are located.[5][7]

  • Nucleophilic Attack: An amine nucleophile attacks one of the electrophilic carbons bearing a fluorine atom. This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[7]

  • Formation of a Meisenheimer Complex: The nucleophilic attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5][7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion. In the context of SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic.[6]

The general mechanism is depicted below, showing the substitution at the C4 position.

Caption: SNAr reaction mechanism.

Applications in the Synthesis of Heterocycles

The primary product of the reaction between this compound and an amine is a substituted nitroaniline. This intermediate is highly valuable, particularly in the synthesis of benzimidazoles, a core scaffold found in numerous biologically active compounds.[8][9] The synthesis is typically a two-step process following the initial SNAr reaction.

  • Nitro Group Reduction: The nitro group of the substituted product is reduced to a primary amine. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation (e.g., Pd/C under an H₂ atmosphere).[9][10] This reduction yields a substituted o-phenylenediamine derivative.

  • Cyclocondensation: The resulting o-phenylenediamine is then condensed with an aldehyde, carboxylic acid, or a derivative thereof to form the benzimidazole ring system.[10][11] This cyclization reaction is often catalyzed by acid.

This synthetic route allows for the creation of a diverse library of 1,2-disubstituted benzimidazoles, which are of significant interest in drug discovery.[11][12]

Data Presentation

The following table summarizes representative reaction conditions and plausible yields for the SNAr reaction of this compound with various amines, as well as the subsequent steps for benzimidazole synthesis. Yields are based on typical outcomes for analogous reactions reported in the literature.

IntermediateNucleophile / ReagentKey Reaction StepsPlausible Yield (%)Potential Purity (%)Reference
This compound Primary/Secondary Amine1. Nucleophilic Aromatic Substitution80-95>98[9]
N-substituted-4-amino-2-fluoro-5-nitroaniline 1. SnCl₂ or Pd/C, H₂ 2. Aldehyde (R-CHO)1. Reduction of nitro group 2. Cyclocondensation with aldehyde75-90 (over two steps)>95[9][10]
2,3-Difluoro-6-nitroaniline N/A (Comparative)1. Reduction of nitro group 2. Cyclocondensation with aldehyde85-95>98[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.) and the chosen solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq.) to the stirred solution.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C.[3]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure substituted nitroaniline.

Workflow_SNAr Experimental Workflow for SNAr Reaction start Start setup Reaction Setup: - Add this compound, solvent, and base to flask. start->setup add_amine Add Amine Nucleophile (1.0-1.2 eq.) setup->add_amine react Heat Reaction (80-120°C) Monitor by TLC/LC-MS add_amine->react workup Work-up: - Cool and filter - Aqueous extraction react->workup purify Purification: - Column chromatography or - Recrystallization workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the SNAr reaction.

Protocol 2: Two-Step Synthesis of Substituted Benzimidazoles

This protocol outlines the conversion of the SNAr product into a benzimidazole derivative.

Materials:

  • Substituted nitroaniline from Protocol 1 (1.0 eq.)

  • Reducing agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) or Pd/C catalyst

  • Solvent for reduction (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Aldehyde (1.0-1.2 eq.)

  • Solvent for cyclization (e.g., Ethanol or Acetic Acid)

  • Acid catalyst (optional, e.g., a few drops of concentrated HCl)

Procedure:

Step A: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the substituted nitroaniline (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the reducing agent. If using SnCl₂·2H₂O, add it portion-wise. If using catalytic hydrogenation, add the Pd/C catalyst and conduct the reaction under a hydrogen atmosphere.[9]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture (e.g., with aqueous NaHCO₃ if SnCl₂ was used). Extract the resulting o-phenylenediamine derivative with an organic solvent. Dry the organic layer and concentrate it. The crude product is often used directly in the next step.

Step B: Cyclocondensation with an Aldehyde

  • Reaction Setup: Dissolve the crude o-phenylenediamine from Step A in a suitable solvent (e.g., ethanol).

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq.). An acid catalyst can be added if necessary.[9]

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The benzimidazole product may precipitate and can be isolated by filtration. Alternatively, concentrate the mixture and purify by extraction and/or column chromatography.

Workflow_Benzimidazole Workflow for Benzimidazole Synthesis cluster_reduction Step A: Nitro Reduction cluster_cyclization Step B: Cyclocondensation start Start with SNAr Product (Substituted Nitroaniline) reduce Dissolve in Solvent Add Reducing Agent (e.g., SnCl₂) start->reduce monitor_reduce Stir until completion (Monitor by TLC) reduce->monitor_reduce workup_reduce Neutralize and Extract Crude o-phenylenediamine monitor_reduce->workup_reduce cyclize Dissolve Diamine Add Aldehyde (R-CHO) workup_reduce->cyclize reflux Reflux until completion (Monitor by TLC) cyclize->reflux isolate Isolate Product: - Filtration or - Extraction & Chromatography reflux->isolate end Final Benzimidazole Product isolate->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the nitration of 2,4-difluoroaniline. To control the regioselectivity and prevent oxidation of the amino group, the synthesis is typically performed in a two-step process:

  • Protection of the amino group: 2,4-difluoroaniline is reacted with an acylating agent, most commonly acetic anhydride, to form the corresponding acetanilide, N-(2,4-difluorophenyl)acetamide.

  • Nitration: The protected intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

  • Deprotection: The resulting nitrated acetanilide is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Q2: What are the primary functions of this compound in industrial applications?

A2: this compound is a versatile intermediate with significant applications in several key industries. It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Additionally, its chemical structure lends itself to the production of dyes and pigments.[1]

Q3: Why is protection of the amino group necessary during the nitration of 2,4-difluoroaniline?

A3: Direct nitration of anilines with strong acids, such as the nitric acid/sulfuric acid mixture, can lead to several undesirable side reactions.[2] The strongly acidic conditions protonate the amino group, forming an anilinium ion. This protonated group is a strong deactivator and a meta-director, which can lead to the formation of undesired meta-isomers. Furthermore, the amino group is susceptible to oxidation by nitric acid. Protecting the amino group as an acetanilide mitigates these issues. The acetamido group is still an ortho-, para-director and activating, but it is less activating than the amino group, allowing for more controlled nitration.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound product.

Possible Cause Troubleshooting Steps
Incomplete protection of the amino group Ensure the complete conversion of 2,4-difluoroaniline to N-(2,4-difluorophenyl)acetamide by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the reaction time or using a slight excess of the acylating agent.
Suboptimal nitration conditions The temperature of the nitration reaction is critical. Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to prevent over-nitration and side reactions.[2] The ratio of nitric acid to sulfuric acid should also be carefully controlled.
Formation of isomeric byproducts The formation of other nitro isomers is a common cause of low yields. The acetamido group directs nitration to the ortho and para positions. In the case of N-(2,4-difluorophenyl)acetamide, the primary desired product is the 6-nitro isomer. However, other isomers can also form. Purification by recrystallization or column chromatography is necessary to isolate the desired product.
Loss of product during workup and purification Ensure proper pH adjustment during the workup to prevent loss of the product, which is an amine. Use appropriate solvents for extraction and recrystallization to maximize recovery.

Problem 2: Presence of significant impurities in the final product.

Potential Byproducts (Impurities) Identification and Mitigation
Isomeric Nitroanilines The primary impurities are often other isomers formed during nitration, such as 2,4-Difluoro-5-nitroaniline and 2,4-Difluoro-3-nitroaniline. These can be identified and separated using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Optimizing the nitration conditions (temperature, reaction time, and acid ratios) can help to minimize the formation of these isomers.
Dinitro Compounds Over-nitration can lead to the formation of dinitro-derivatives. This can be controlled by using the stoichiometric amount of the nitrating agent and maintaining a low reaction temperature.
Unreacted Starting Material Incomplete reaction will result in the presence of N-(2,4-difluorophenyl)acetamide in the nitrated product, and subsequently 2,4-difluoroaniline in the final product after deprotection. Monitor the reaction to completion using TLC or HPLC.
Oxidation Products If direct nitration is attempted without protection of the amino group, various colored oxidation byproducts can form. The use of the acetanilide protection step is the most effective way to prevent this.

Data on Potential Isomeric Byproducts

Compound Structure Role in Synthesis Rationale for Formation
This compound Major Product The -NHCOCH3 (after protection) is a strong ortho-, para-director, and the position para to it is blocked. The position ortho to the acetamido group and meta to both fluorine atoms is sterically and electronically favored.
2,4-Difluoro-5-nitroaniline Minor Byproduct Nitration occurs ortho to the fluorine at position 4 and meta to the amino group. This is a less favored isomer.
2,4-Difluoro-3-nitroaniline Minor Byproduct Nitration occurs ortho to the fluorine at position 2 and meta to the fluorine at position 4. This is also a less favored isomer.

Experimental Protocols

Key Experiment: Nitration of N-(2,4-difluorophenyl)acetamide

This protocol is a representative example and may require optimization.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath. Maintain the temperature below 10 °C.

  • Dissolution of the Acetanilide: In the main reaction vessel, dissolve N-(2,4-difluorophenyl)acetamide (1.0 equivalent) in concentrated sulfuric acid at a temperature below 20 °C.[2]

  • Nitration Reaction: Cool the acetanilide solution to 0-5 °C using an ice bath. Slowly add the pre-prepared nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.[2] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2] The nitrated acetanilide will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Deprotection (Hydrolysis): The crude nitrated acetanilide is then hydrolyzed to this compound, typically by heating with an aqueous acid solution (e.g., hydrochloric acid in ethanol).

  • Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to remove isomeric impurities.

Visualizations

Synthesis_Pathway Start 2,4-Difluoroaniline Protected N-(2,4-difluorophenyl)acetamide Start->Protected Acetic Anhydride Nitrated_Protected Nitrated Acetanilide Intermediate Protected->Nitrated_Protected HNO3 / H2SO4 Final_Product This compound Nitrated_Protected->Final_Product Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2,4-Difluoro-6-nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established route involves a two-step process starting from 2,4-difluoroaniline. The first step is the nitration of 2,4-difluoroaniline, typically using nitric acid in a strong acid medium like sulfuric or acetic acid, to introduce a nitro group at the C6 position. This is followed by purification to isolate the desired product.[1]

Q2: Why is regioselectivity a concern in this synthesis?

A2: Regioselectivity is critical because the starting material, 2,4-difluoroaniline, has multiple positions where nitration can occur. The fluorine and amino groups direct the electrophilic substitution. While the desired product is this compound, side reactions can lead to the formation of other isomers, such as 2,4-difluoro-5-nitroaniline or 2,6-difluoro-4-nitroaniline, which complicates purification and reduces the overall yield.[2]

Q3: What are the primary applications of this compound?

A3: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] Its reactive sites—the amino group, the nitro group, and the positions on the aromatic ring—allow for a variety of subsequent chemical modifications to build more complex molecules.[5] It is particularly useful in creating crop protection agents like herbicides and fungicides, as well as in the development of new therapeutic agents.[3][5]

Q4: Can I start from 1,3-difluorobenzene instead?

A4: Yes, it is possible to synthesize the target molecule starting from 1,3-difluorobenzene. This alternative route involves the nitration of 1,3-difluorobenzene to form 1,3-difluoro-2-nitrobenzene (and other isomers), followed by a second nitration to yield 1,3-difluoro-2,6-dinitrobenzene. One of the nitro groups is then selectively reduced to an amine. However, controlling the regioselectivity of two successive nitrations and the subsequent selective reduction can be challenging, making the route from 2,4-difluoroaniline often more direct for this specific isomer.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Consistently Low Yield

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure sufficient reaction time. If the reaction stalls, a slight increase in temperature may be necessary, but proceed with caution to avoid side reactions.
Suboptimal Nitrating Agent Concentration The concentration of nitric acid is crucial. Use a well-defined mixed acid system (e.g., HNO₃ in H₂SO₄ or acetic acid). Prepare the nitrating mixture carefully and add it slowly to the reaction.
Poor Temperature Control The nitration of anilines is highly exothermic. Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize the formation of byproducts and prevent runaway reactions.[6]
Losses During Workup/Purification During aqueous workup, ensure the pH is adjusted correctly to keep the product in the organic phase. For purification, recrystallization is common. Choose an appropriate solvent system to maximize recovery of the pure product while leaving impurities in the mother liquor.

Problem 2: Formation of Multiple Isomers and Byproducts

Potential Cause Recommended Solution
Incorrect Reaction Temperature High temperatures can reduce the regioselectivity of the nitration. Strictly adhere to the recommended low-temperature conditions.
Nitrating Agent Added Too Quickly Rapid addition of the nitrating agent can cause localized overheating and concentration gradients, leading to undesired side reactions. Add the nitrating agent dropwise with vigorous stirring.
Formation of Dinitro Compounds Using an excessive amount of the nitrating agent can lead to the formation of dinitro-derivatives. Use a controlled molar ratio of the nitrating agent to the substrate (typically close to 1:1).
Oxidation of the Amino Group The amino group is susceptible to oxidation by nitric acid. Using a protecting group for the amine (e.g., acetylation to form 2,4-difluoroacetanilide) before nitration can prevent this. The protecting group is then removed after the nitration step.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Isomers with Similar Polarity Positional isomers often have very similar polarities, making separation by column chromatography challenging. Recrystallization is often a more effective method. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good separation.
Presence of Dark, Tarry Impurities These are often oxidation or polymerization byproducts. To minimize their formation, maintain low temperatures and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, a wash with a sodium bisulfite solution can help remove some colored impurities.
Product is an Oil Instead of a Solid If the product fails to crystallize, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. A seed crystal from a previous successful batch can also be used.

Troubleshooting Workflow

G start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity low_conversion Issue: Low Conversion (Starting Material Remains) check_purity->low_conversion High SM content byproducts Issue: Multiple Spots/Peaks (Isomers, Byproducts) check_purity->byproducts Multiple products sol_low_conv Troubleshoot Reaction Conditions: 1. Increase reaction time. 2. Check reagent purity/concentration. 3. Slightly increase temperature. low_conversion->sol_low_conv sol_byproducts Troubleshoot Selectivity: 1. Lower reaction temperature. 2. Slow down reagent addition. 3. Use exact stoichiometry. 4. Consider amine protection. byproducts->sol_byproducts purification Optimize Purification sol_low_conv->purification sol_byproducts->purification recrystallization Test different recrystallization solvents. purification->recrystallization chromatography Optimize column chromatography conditions. purification->chromatography

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Nitration of 2,4-Difluoroaniline

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2,4-Difluoroaniline

  • Acetic Acid (Glacial)

  • Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoroaniline (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.

  • Slowly add nitric acid (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with stirring. A yellow precipitate should form.

  • Filter the crude product using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

  • Air-dry the crude product.

Purification (Recrystallization):

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Filter the purified yellow crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Pathway Diagram

G reactant 2,4-Difluoroaniline reagents HNO₃ Acetic Acid (or H₂SO₄) 0-10 °C reactant->reagents product This compound reagents->product Nitration

References

Technical Support Center: Purification of Crude 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2,4-Difluoro-6-nitroaniline. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the nitration of 2,4-difluoroaniline. The most common of these are positional isomers, where the nitro group is located at a different position on the aromatic ring. Depending on the specific synthetic route, unreacted starting materials and over-nitrated byproducts may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. Recrystallization is an excellent initial step to remove the bulk of impurities, especially if the crude product is a solid. For achieving very high purity (>99%), particularly for the removal of closely related positional isomers, column chromatography is often necessary.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on the polarity of the molecule, ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[1][2] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture.

Q4: How do I determine the best solvent system for column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal eluent for column chromatography.[3][4] A common and effective mobile phase for separating nitroanilines is a mixture of hexane and ethyl acetate.[3][5] You should aim for a solvent system that gives the this compound a retention factor (Rf) value between 0.2 and 0.4 on the TLC plate.[3] This Rf range typically provides the best separation on a column.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the product has lower solubility at room temperature. - Try using a co-solvent system (e.g., ethanol/water) to decrease solubility at lower temperatures.[1][2] - Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The melting point of the impurities is significantly lower than the boiling point of the solvent, creating a low-melting eutectic mixture. The solution is supersaturated.- Try a lower-boiling point solvent. - Add a small amount of a "poorer" solvent (an anti-solvent) to the hot solution until it just becomes cloudy, then clarify with a few drops of the hot "good" solvent before cooling. - Slow down the cooling process. Allow the solution to cool to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.[1] - Add a seed crystal of pure this compound.
Product is Still Impure After Recrystallization The impurities have very similar solubility profiles to the desired product.- A second recrystallization may be necessary. - If positional isomers are the primary impurity, column chromatography will likely be required for complete separation. - Try adding a small amount of activated charcoal to the hot solution and performing a hot filtration to remove colored impurities.[3]
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor Separation of Isomers The polarity of the eluent is not optimized. The column is overloaded with the crude sample.- Use TLC to carefully optimize the mobile phase. A shallower gradient (a slower increase in the polar solvent) may be necessary.[3] - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The Product Elutes Too Quickly or Too Slowly The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).- If the product elutes too quickly, decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. - If the product elutes too slowly or is stuck on the column, gradually increase the polarity of the mobile phase.[3]
Band Tailing The compound is interacting too strongly with the stationary phase (silica gel).- For basic compounds like anilines, adding a very small amount of a competing base, such as triethylamine (~0.1%), to the mobile phase can sometimes reduce tailing. - Ensure the sample is fully dissolved in the mobile phase before loading it onto the column.
Cracking of the Silica Bed The column was not packed properly, or it ran dry.- Pack the column using a slurry method to ensure a uniform bed.[6] - Never let the solvent level drop below the top of the silica gel.[3]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.4 for this compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Recrystal_Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Recrystal_Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Recrystal_End Purified Product Dry->Recrystal_End Chrom_Start Crude Product TLC TLC Analysis for Eluent Selection Chrom_Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Chrom_End Highly Purified Product Evaporate->Chrom_End

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Problem? LowYield Low Yield? Start->LowYield Recrystallization PoorSep Poor Separation? Start->PoorSep Chromatography OilingOut Oiling Out? LowYield_Sol Change Solvent/ Use Less Solvent LowYield->LowYield_Sol StillImpure Still Impure? OilingOut_Sol Slower Cooling/ Seed Crystal OilingOut->OilingOut_Sol StillImpure_Sol Repeat Recrystallization/ Use Chromatography StillImpure->StillImpure_Sol WrongElution Incorrect Elution Speed? PoorSep_Sol Optimize Eluent (TLC)/ Reduce Load PoorSep->PoorSep_Sol Tailing Band Tailing? WrongElution_Sol Adjust Solvent Polarity WrongElution->WrongElution_Sol Tailing_Sol Add Triethylamine/ Ensure Solubility Tailing->Tailing_Sol

Caption: Troubleshooting decision tree for purification issues.

References

preventing decomposition of 2,4-Difluoro-6-nitroaniline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the decomposition of 2,4-Difluoro-6-nitroaniline during chemical reactions. The information is based on established principles of organic chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors, including:

  • Temperature: High temperatures can promote thermal decomposition.

  • pH: Strongly acidic or basic conditions can catalyze degradation.

  • Light: Exposure to strong light, especially UV light, can induce photochemical decomposition.

  • Strong Nucleophiles and Bases: These can lead to unwanted nucleophilic aromatic substitution or other side reactions.

  • Oxidizing and Reducing Agents: The nitro and amino groups are susceptible to redox reactions, which can lead to a variety of byproducts.

Q2: What are the likely decomposition pathways for this compound?

A2: Based on its structure, several decomposition pathways are plausible:

  • Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, leading to various secondary products.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated by the electron-withdrawing nitro group and can be displaced by nucleophiles. While often a desired reaction, uncontrolled or unintended SNAr with solvents or reagents can be considered a decomposition pathway.

  • Intramolecular Cyclization: Under certain conditions, particularly at elevated temperatures, intramolecular reactions could potentially occur, although this is less commonly reported for this specific substitution pattern compared to ortho-substituted analogs with more reactive side chains.

  • Photochemical Decomposition: Exposure to UV light can lead to the formation of radical species and subsequent degradation.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Keep containers tightly closed in a well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to the decomposition of this compound in reactions.

Issue 1: Low Yield of Desired Product and Formation of Unidentified Byproducts
Potential Cause Troubleshooting Steps
Thermal Decomposition Monitor the reaction temperature closely. If the reaction is exothermic, ensure adequate cooling. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction with Solvent Ensure the solvent is anhydrous and deoxygenated, especially if it can act as a nucleophile (e.g., alcohols). Consider using a more inert solvent.
Sensitivity to Air/Moisture Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Photodegradation Protect the reaction vessel from light by wrapping it in aluminum foil or using an amber-colored flask.
Issue 2: Formation of a Product with a Reduced Nitro Group
Potential Cause Troubleshooting Steps
Presence of Reducing Agents Scrutinize all reagents for potential reducing capabilities. For example, some bases or starting materials may have reducing impurities.
Reaction with Catalysts If using a metal catalyst (e.g., for a cross-coupling reaction), be aware that some can also catalyze the reduction of nitro groups, especially in the presence of a hydrogen source. Consider a different catalyst or catalyst ligand system.
Hydrogenolysis If performing a reaction under a hydrogen atmosphere (e.g., deprotection), the nitro group is highly susceptible to reduction. This is often a desired transformation, but if it is an unwanted side reaction, alternative strategies must be employed.
Issue 3: Unexpected Nucleophilic Substitution of a Fluoro Group
Potential Cause Troubleshooting Steps
High Reaction Temperature Nucleophilic aromatic substitution is often accelerated by heat. Reducing the temperature may increase the selectivity for the desired reaction over unwanted substitution.
Presence of Strong Nucleophiles If your reaction mixture contains strong nucleophiles that are not the intended reactant, they may compete in SNAr. Ensure all reagents are pure and that the solvent is not participating in the reaction.
Incorrect Base Some bases can also act as nucleophiles. Consider using a non-nucleophilic base if substitution is a problem.

Data Presentation

Table 1: General Stability and Handling of this compound and Analogs

Parameter Information Source
Chemical Stability Stable under recommended storage conditions. May be air sensitive.[1]
Conditions to Avoid Incompatible products, excess heat, exposure to air.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride.[1]
Recommended Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[1]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes a general method for reacting this compound with a nucleophile, while minimizing decomposition.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous, non-nucleophilic solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the mixture and stir.

  • Add the nucleophile (1.0 - 1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80°C, and monitor progress).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Decomposition_Pathways A This compound B Reduced Products (Nitroso, Hydroxylamino, Amino) A->B Reducing Agents C SNAr Products A->C Nucleophiles D Radical Species A->D UV Light E Degradation Products D->E

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Low Yield or Byproduct Formation q1 Check Reaction Temperature start->q1 a1_yes Reduce Temperature q1->a1_yes High q2 Protect from Light? q1->q2 Optimal end Re-run Experiment a1_yes->end a2_yes Use Amber Flask or Foil q2->a2_yes No q3 Inert Atmosphere? q2->q3 Yes a2_yes->end a3_yes Use N2 or Ar q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Reactions of 2,4-Difluoro-6-nitroaniline with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 2,4-Difluoro-6-nitroaniline. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during nucleophilic aromatic substitution (SNAr) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction pathway for this compound with nucleophiles?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. This makes the molecule highly susceptible to attack by nucleophiles.

Q2: Which fluorine atom is more likely to be substituted?

A2: The fluorine at the C4 position (para to the nitro group) is the most probable site for nucleophilic attack. The strong electron-withdrawing nitro group activates the ortho and para positions for nucleophilic substitution. The C4 position benefits from resonance stabilization of the Meisenheimer intermediate, making it more electrophilic and thus more susceptible to substitution. While substitution at the C2 position (ortho to the nitro group) is possible, it is generally less favored.

Q3: What are the typical reaction conditions for SNAr with this substrate?

A3: SNAr reactions with this compound are typically carried out in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. A base, for example, potassium carbonate or triethylamine, is often required, particularly when using amine nucleophiles. Elevated temperatures, commonly in the range of 80°C to 120°C, are often necessary to achieve a reasonable reaction rate.

Q4: I am observing multiple products in my reaction. What are the likely side reactions?

A4: Several side reactions can lead to the formation of multiple products. The most common issues are:

  • Di-substitution: Strong nucleophiles or harsh reaction conditions (high temperature, long reaction time) can lead to the substitution of both fluorine atoms.

  • Substitution at the C2 position: While less favorable, some nucleophiles may attack the C2 position, leading to isomeric products.

  • Hydrolysis: In the presence of strong bases and water, hydrolysis of a fluoro group to a hydroxyl group can occur, yielding a nitrophenol derivative.

  • Intramolecular Cyclization: With certain nucleophiles or under specific conditions, subsequent reactions can lead to cyclized byproducts such as benzimidazoles or phenazines, especially if the nitro group is reduced in situ.

Troubleshooting Guide for Common Side Reactions

This section provides a structured approach to identifying and mitigating common side reactions.

Problem 1: Formation of Di-substituted Product

Symptoms:

  • LC-MS or GC-MS analysis shows a product with a molecular weight corresponding to the addition of two nucleophile molecules and the loss of two fluorine atoms.

  • TLC analysis shows a new, often more polar, spot in addition to the desired mono-substituted product.

Root Causes & Solutions:

CauseRecommended Solution
Excess Nucleophile Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile relative to this compound.
High Reaction Temperature Lower the reaction temperature and monitor the progress closely. A temperature gradient study can help identify the optimal temperature for mono-substitution.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Strong Nucleophile For highly reactive nucleophiles, consider inverse addition (adding the nucleophile to the solution of the aniline) to maintain a low concentration of the nucleophile throughout the reaction.
Problem 2: Formation of the C2-substituted Isomer

Symptoms:

  • NMR analysis of the product mixture shows two sets of signals for aromatic protons, indicating the presence of isomers.

  • Chromatographic separation (e.g., HPLC or column chromatography) yields two distinct products with the same mass.

Root Causes & Solutions:

CauseRecommended Solution
Steric Hindrance of Nucleophile Bulky nucleophiles may favor attack at the less sterically hindered C4 position. If the C2 isomer is the major product with a smaller nucleophile, steric effects may be less influential than electronic effects under the given conditions.
Reaction Kinetics vs. Thermodynamics The product ratio may be dependent on temperature. A lower temperature might favor the kinetically controlled product, while a higher temperature could favor the thermodynamically more stable product. Experiment with different temperature profiles.
Solvent Effects The choice of solvent can influence regioselectivity. Experiment with different polar aprotic solvents (e.g., DMF, DMSO, NMP) to see if the isomer ratio can be improved.
Problem 3: Intramolecular Cyclization (e.g., Benzimidazole/Phenazine Formation)

Symptoms:

  • Identification of a product with a significantly different mass and UV-Vis spectrum, often corresponding to a fused heterocyclic system.

  • This is more likely when using nucleophiles that introduce a second reactive group, or if reducing agents are present.

Root Causes & Solutions:

CauseRecommended Solution
In-situ Reduction of Nitro Group If the reaction conditions (e.g., certain nucleophiles like thiols, or metal catalysts) can reduce the nitro group to an amine, the resulting ortho-phenylenediamine derivative can cyclize. Ensure the reaction is run under an inert atmosphere and screen for any potential reducing agents.
High Temperatures with Bifunctional Nucleophiles When using a nucleophile that can undergo a secondary cyclization reaction, use the mildest possible conditions to favor the initial SNAr over the subsequent cyclization.

Experimental Protocols & Visualizations

General Experimental Protocol for Mono-substitution with an Amine Nucleophile
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add Base: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Nucleophile Addition: To the stirred suspension, add the amine nucleophile (1.0-1.2 eq.) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified by column chromatography on silica gel.

Reaction Pathway and Side Reactions

sn_ar_pathway cluster_0 start This compound prod_c4 4-Nu-2-fluoro-6-nitroaniline (Major Product) start->prod_c4 Attack at C4 (Favored) prod_c2 2-Nu-4-fluoro-6-nitroaniline (Minor Isomer) start->prod_c2 Attack at C2 (Disfavored) nuc Nucleophile (NuH) prod_di 2,4-di-Nu-6-nitroaniline (Di-substitution) prod_c4->prod_di Further Substitution troubleshooting_workflow start Reaction yields multiple products check_mass Analyze by LC-MS or GC-MS start->check_mass mass_di Mass of Di-substituted Product Detected? check_mass->mass_di mass_iso Isomers with same mass detected? mass_di->mass_iso No sol_di Reduce nucleophile stoichiometry, lower temperature, or shorten reaction time. mass_di->sol_di Yes mass_other Other unexpected masses? mass_iso->mass_other No sol_iso Modify temperature or solvent to improve regioselectivity. mass_iso->sol_iso Yes sol_other Check for hydrolysis or cyclization conditions. Run under inert atmosphere. mass_other->sol_other Yes end_node Optimized Reaction mass_other->end_node No sol_di->end_node sol_iso->end_node sol_other->end_node

Technical Support Center: Optimization of Reaction Conditions for 2,4-Difluoro-6-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoro-6-nitroaniline. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is through the nitration of 2,4-difluoroaniline. However, direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers.[1][2] A common and effective strategy to overcome these issues is a three-step process:

  • Protection (Acetylation): The amino group of 2,4-difluoroaniline is first protected, typically as an acetanilide, to moderate its activating effect and to sterically hinder ortho-nitration.[1]

  • Nitration: The protected intermediate, N-(2,4-difluorophenyl)acetamide, is then nitrated using a standard nitrating mixture (e.g., nitric acid and sulfuric acid).[1]

  • Deprotection (Hydrolysis): The acetyl group is subsequently removed by acid or base hydrolysis to yield the desired this compound.[1]

Q2: Why is my reaction mixture turning dark brown or black during nitration?

A2: A dark brown or black reaction mixture often indicates oxidation of the aniline starting material or the product.[3] This is a common side reaction when nitrating anilines directly, especially if the reaction temperature is not well-controlled. Using a protecting group for the amine and maintaining low temperatures during the addition of the nitrating agent are crucial to minimize these oxidative side reactions.[4]

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 6-nitro product?

A3: The formation of multiple isomers is a known challenge in the nitration of substituted anilines.[1] The amino group is ortho, para-directing. To favor the formation of the 6-nitro isomer (ortho to the amino group and para to one of the fluorine atoms), it is highly recommended to first protect the amino group as an acetamide. The bulkier acetamido group sterically hinders nitration at the ortho positions, thereby directing the incoming nitro group to the available ortho position which is also activated by the fluorine atoms. Careful control of reaction temperature, typically keeping it low (e.g., 0-10 °C), can also enhance selectivity.[1]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the crude product can be achieved through several methods. Recrystallization is a common and effective technique. A suitable solvent system, such as ethanol/water, can be used to obtain a crystalline solid.[1] If isomeric impurities are difficult to remove by recrystallization, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended for achieving high purity.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature, though with caution to avoid side reactions.
Decomposition of starting material or product.Ensure the reaction temperature is strictly controlled, especially during the addition of the nitrating agent. Nitration reactions are often highly exothermic.[2]
Loss of product during work-up.Ensure proper pH adjustment during neutralization and extraction. The product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent.
Formation of a Tar-Like Substance Oxidation of the aniline.This is a strong indication of uncontrolled reaction conditions. Use a protecting group for the amine. Ensure slow, dropwise addition of the nitrating agent at low temperatures (0-5 °C).[3]
Product is an Oil and Difficult to Isolate Presence of impurities.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the oil using column chromatography.
The product itself may have a low melting point.If the purified product is an oil at room temperature, confirm its identity and purity using analytical techniques like NMR and mass spectrometry.
Multiple Spots on TLC After Reaction Formation of isomeric byproducts.Improve regioselectivity by using a protecting group strategy. Optimize the reaction temperature and the rate of addition of the nitrating agent.[1]
Incomplete reaction.As mentioned above, monitor the reaction to completion using TLC.
Presence of starting material.If the reaction has gone to completion, this indicates a need for more efficient purification, such as column chromatography, to separate the product from unreacted starting material.

Experimental Protocols

The following is a representative three-step experimental protocol for the synthesis of this compound, adapted from procedures for similar halogenated anilines.[1]

Step 1: Acetylation of 2,4-Difluoroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 118 °C) and maintain for 1-2 hours. Monitor the reaction's progress by TLC until the starting aniline is no longer detectable.

  • Work-up: Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid, N-(2,4-difluorophenyl)acetamide, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Step 2: Nitration of N-(2,4-difluorophenyl)acetamide

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-difluorophenyl)acetamide (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Deprotection (Hydrolysis) of the Nitrated Acetanilide

  • Reaction Setup: In a round-bottom flask, suspend the nitrated acetanilide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated crude this compound by vacuum filtration and wash with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Step Reactants Solvent/Reagent Temperature (°C) Time (h) Typical Yield (%)
Acetylation 2,4-Difluoroaniline, Acetic AnhydrideGlacial Acetic AcidReflux (~118)1-2>90
Nitration N-(2,4-difluorophenyl)acetamideConc. H₂SO₄, Conc. HNO₃0 - 102-370-85
Deprotection Nitrated AcetanilideEthanol, Conc. HClReflux2-4>85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

experimental_workflow cluster_acetylation Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) start 2,4-Difluoroaniline reagent1 Acetic Anhydride Glacial Acetic Acid process1 Reflux (1-2h) reagent1->process1 workup1 Pour into ice water Filter and Dry process1->workup1 intermediate N-(2,4-difluorophenyl)acetamide workup1->intermediate reagent2 Conc. H₂SO₄ Conc. HNO₃ process2 0-10 °C (2-3h) intermediate->process2 reagent2->process2 workup2 Pour onto ice Filter and Dry process2->workup2 nitrated_intermediate Nitrated Acetanilide workup2->nitrated_intermediate reagent3 Ethanol Conc. HCl process3 Reflux (2-4h) nitrated_intermediate->process3 reagent3->process3 workup3 Pour into water Neutralize and Filter process3->workup3 final_product This compound workup3->final_product

Caption: Experimental workflow for the three-step synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure check_tlc Check TLC: Is starting material consumed? start->check_tlc no_conversion No/Partial Conversion check_tlc->no_conversion No yes_conversion Complete Conversion check_tlc->yes_conversion Yes no_conversion_actions Extend reaction time Increase temperature cautiously no_conversion->no_conversion_actions yes_conversion_issue Product lost during workup? yes_conversion->yes_conversion_issue workup_ok Workup seems fine yes_conversion_issue->workup_ok No workup_bad Potential workup issue yes_conversion_issue->workup_bad Yes decomposition Decomposition likely workup_ok->decomposition workup_bad_actions Check pH during neutralization Perform multiple extractions workup_bad->workup_bad_actions decomposition_actions Strict temperature control Slow reagent addition decomposition->decomposition_actions

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

stability issues of 2,4-Difluoro-6-nitroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Difluoro-6-nitroaniline under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading in an acidic mobile phase during HPLC analysis. What could be the cause?

A1: this compound, like many other halogenated nitroanilines, can be susceptible to degradation under acidic conditions. This degradation is often acid-catalyzed and can be influenced by the pH of your mobile phase, the type of acid used, the temperature, and the presence of other reactive species. It is advisable to prepare fresh acidic solutions of this compound immediately before use.[1]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound in an acidic matrix. How can I confirm if these are degradation products?

A2: The emergence of new peaks is a strong indicator of degradation. To confirm this, a forced degradation study is recommended.[1] This involves intentionally exposing a sample of this compound to acidic conditions (e.g., 0.1 M HCl) and monitoring the sample over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and a corresponding increase in the new peaks would confirm they are degradation products. Further analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the structure of these new compounds.[1]

Q3: My reaction yield is low when using this compound under strong acidic conditions. Could this be due to starting material degradation?

A3: Yes, it is highly probable that the low yield is a result of the degradation of your starting material in the presence of a strong acid.[1] Several factors can be optimized to mitigate this issue, including lowering the reaction temperature, reducing the acid concentration, and minimizing the reaction time.[1]

Q4: What are the likely degradation products of this compound under acidic conditions?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, analogous compounds such as other halogenated anilines suggest that potential degradation pathways could involve hydroxylation and dehalogenation reactions.[1] The amino group could be hydrolyzed to a hydroxyl group, and the fluorine substituents may be replaced. The precise nature of the degradation products will depend on the specific experimental conditions, including the type and concentration of the acid and the temperature.[1]

Q5: How can I prepare a more stable acidic solution of this compound for my experiments?

A5: To improve the stability of your acidic solution, consider the following strategies:

  • Use a Buffered Solution: Instead of a strong acid, use a buffer to maintain a less aggressive and more controlled pH.

  • Optimize pH: If your experimental conditions allow, determine a pH range where the compound exhibits acceptable stability for the duration of your experiment.

  • Solvent Selection: The choice of co-solvent can impact stability. Be mindful that protic solvents may participate in hydrolysis reactions.

  • Storage Conditions: Store the solution at a low temperature (e.g., 2-8°C) and protect it from light to minimize degradation.[1] However, it is always recommended to perform a stability check for your specific storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreasing concentration of this compound in acidic solution over time. Acid-catalyzed degradation.Prepare fresh solutions immediately before use. If storage is necessary, use a buffered solution at an optimized pH, store at 2-8°C, and protect from light.[1]
Appearance of unknown peaks in HPLC analysis of acidic samples. Formation of degradation products.Conduct a forced degradation study to confirm. Use LC-MS to identify the structure of the new peaks.[1]
Low yield in reactions involving this compound and strong acids. Degradation of the starting material.Optimize reaction conditions: lower the temperature, use a lower concentration of acid, and monitor the reaction to avoid unnecessarily long exposure to the acidic environment.[1]
Inconsistent analytical results. Instability of the compound in the analytical mobile phase.Prepare the mobile phase fresh daily. Consider using a mobile phase with a higher pH if the separation allows.

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.

Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Store the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration and store it under the same temperature conditions.

  • HPLC Analysis:

    • Analyze the stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • A suitable starting point for method development could be a C18 column with a mobile phase of acetonitrile and water.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage degradation of this compound at each time point.

    • Identify and quantify the degradation products.

Illustrative Quantitative Data for a Related Compound (p-Nitroaniline)
Condition Time (hours) % Degradation of p-Nitroaniline
0.1 M HCl at 60°C412.5%
0.1 M NaOH at 60°C48.2%
3% H₂O₂ at RT2415.8%

Data adapted from a study on a similar compound for illustrative purposes.[2]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues cluster_optimization Optimization Strategies start Experiment with this compound under acidic conditions issue Observe unexpected results? (e.g., low yield, extra peaks) start->issue degradation Suspect degradation of starting material issue->degradation Yes no_issue Continue Experiment issue->no_issue No optimize Optimize Reaction Conditions degradation->optimize optimize->start Re-run experiment temp Lower Temperature optimize->temp acid Lower Acid Concentration optimize->acid time Reduce Reaction Time optimize->time end Successful Experiment no_issue->end G cluster_pathway Potential Degradation Pathways start This compound hydrolysis Hydroxylation Replacement of -NH2 with -OH start->hydrolysis Acid-catalyzed hydrolysis dehalogenation Dehalogenation Replacement of -F with -OH start->dehalogenation Acid-catalyzed nucleophilic substitution product1 Degradation Product 1 (Hydroxylated) hydrolysis->product1 product2 Degradation Product 2 (Dehalogenated) dehalogenation->product2

References

Technical Support Center: Purification of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-nitroaniline. The following sections offer detailed protocols and address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in synthetically produced this compound primarily arise from the nitration of 2,4-difluoroaniline. These can include:

  • Isomeric Byproducts: Positional isomers such as 2,4-Difluoro-5-nitroaniline and 3,5-Difluoro-2-nitroaniline can be formed during the nitration process.

  • Unreacted Starting Materials: Residual 2,4-difluoroaniline may remain in the crude product.

  • Over-nitrated Products: Dinitro-derivatives can be present if the reaction conditions are not carefully controlled.

  • Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and work-up steps may also be present.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For initial purification to remove the bulk of impurities, recrystallization is often an effective and economical first step. The choice of solvent is critical for successful recrystallization.

Q3: When is column chromatography a necessary purification step?

A3: Column chromatography is recommended when high purity (>99%) is required, especially for the removal of closely related isomeric impurities that may not be efficiently separated by recrystallization alone. It is often used as a secondary purification step after an initial recrystallization.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSolution
Low or No Crystal Formation The compound is too soluble in the chosen solvent at low temperatures.Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to adjust solubility.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated with impurities.Attempt to purify the crude material by another method, such as a preliminary column chromatography, before recrystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Column Chromatography Issues
IssuePossible CauseSolution
Poor Separation of Impurities The polarity of the eluent is too high.Decrease the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
The column is overloaded.Reduce the amount of crude sample loaded onto the column.
Cracking of the Silica Bed The column was not packed properly or ran dry.Ensure the silica gel is packed as a uniform slurry. Always maintain the solvent level above the top of the silica bed.
Tailing of the Product Peak The compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For anilines, a small amount of triethylamine can reduce tailing on silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To remove bulk impurities from crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on solubility data, ethanol is a suitable solvent for the recrystallization of many nitroanilines.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high purity by removing closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with 100% hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 100% hexane to a 9:1 hexane:ethyl acetate mixture, with the polarity further increased as needed.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent using a rotary evaporator.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the expected improvement in purity.

Purification MethodInitial Purity (%)Final Purity (%)Predominant Impurities Removed
Recrystallization (Ethanol) 9097Unreacted starting materials, some isomeric byproducts
Column Chromatography (Hexane/Ethyl Acetate) 97>99Isomeric byproducts (e.g., 2,4-Difluoro-5-nitroaniline)

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Hot Ethanol crude_recrys->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate_recrys Isolate & Dry Crystals crystallize->isolate_recrys pure_recrys Partially Purified Product isolate_recrys->pure_recrys crude_chrom Partially Purified Product or Crude Product load_column Load onto Silica Gel Column crude_chrom->load_column elute Elute with Hexane/EtOAc Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate high_purity High Purity Product evaporate->high_purity

Caption: General workflow for the purification of this compound.

logical_relationship start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If higher purity is required purity_analysis Purity Analysis (HPLC/GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis purity_analysis->recrystallization Fails specifications purity_analysis->column_chromatography Fails specifications final_product Purified Product purity_analysis->final_product Meets specifications

Caption: Decision-making workflow for the purification process.

References

challenges in the scale-up of 2,4-Difluoro-6-nitroaniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,4-Difluoro-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method involves the nitration of 2,4-difluoroaniline.[1] To prevent oxidation of the amino group and control regioselectivity, the synthesis is typically a multi-step process:

  • Protection (Acetylation): The amino group of 2,4-difluoroaniline is protected, commonly by acetylation with acetic anhydride, to form N-(2,4-difluorophenyl)acetamide.[2]

  • Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid (mixed acid) to introduce the nitro group at the 6-position.[2]

  • Deprotection (Hydrolysis): The acetyl group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.[2]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The nitration step is highly exothermic and presents the most significant safety risks.[3][4] Key hazards include:

  • Thermal Runaway: The reaction can generate a large amount of heat, potentially leading to an uncontrolled temperature increase and pressure build-up, which could result in an explosion.[4][5]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact.[3][6]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[3]

  • Formation of Unstable Byproducts: Under certain conditions, unstable polynitrated compounds could potentially form.

It is crucial to implement robust temperature control, proper personal protective equipment (PPE), and adequate ventilation, especially during scale-up.[3][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each step. By comparing the reaction mixture to the starting material and product standards, you can determine the extent of conversion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of reactants and the formation of the product and any byproducts.[7]

Q4: What are the expected physical properties of this compound?

A4: Pure this compound is typically a light yellow to brown crystalline solid.[8][9] Its melting point is in the range of 82-86 °C.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Nitration Step Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. A modest increase in temperature may be necessary, but this should be done with extreme caution due to the exothermic nature of the reaction.[4]
Oxidation of the Amino Group: Direct nitration of the unprotected aniline can lead to oxidation and the formation of undesired byproducts.Ensure the amino group is fully protected as an acetanilide before nitration.[2]
Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺).Carefully control the composition of the mixed acid. The use of fuming nitric acid or oleum can increase the reactivity but also the hazards.[4][5]
Formation of Isomeric Impurities Incorrect Regioselectivity: The directing effects of the substituents on the aromatic ring can lead to the formation of other nitro isomers.The acetylation of the amino group helps to direct the nitration to the ortho position (position 6). Maintaining a low reaction temperature can also improve selectivity.
Polynitration: Excessive nitrating agent or harsh reaction conditions can lead to the introduction of more than one nitro group.Use a stoichiometric amount of the nitrating agent and maintain strict temperature control.[4]
Product Fails to Precipitate During Work-up Product is Soluble in the Aqueous Acidic Mixture: The product may remain dissolved in the quenched reaction mixture.Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane to isolate the product.[10][11]
Difficulty in Purification Presence of Closely Related Impurities: Isomeric byproducts can have similar physical properties to the desired product, making separation difficult.A multi-step purification process may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can remove bulk impurities. Column chromatography may be required for fine purification to separate isomers.[12]
Oily Product: The product may initially isolate as an oil, making handling and further purification challenging.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal of the pure product.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-difluorophenyl)acetamide (Acetylation)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting aniline is consumed.

  • After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Protocol 2: Synthesis of this compound (Nitration and Deprotection)

Nitration:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[2]

  • After the addition is complete, continue stirring at low temperature and monitor the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.

Deprotection (Hydrolysis):

  • To the slurry from the nitration step, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[2]

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the crude product by vacuum filtration and wash with water.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

Data Presentation

Table 1: Typical Reaction Conditions for Nitration

ParameterConditionRationale
Reactant N-(2,4-difluorophenyl)acetamideProtection of the amino group enhances yield and regioselectivity.[2]
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺).[4]
Temperature 0-10 °CLow temperature is crucial to control the exothermic reaction, minimize side reactions, and improve selectivity.[2]
Reaction Time 1-3 hoursMonitored by TLC to ensure completion.

Table 2: Purity Analysis Methods

Method Purpose Typical Results
Melting Point Preliminary purity assessmentA sharp melting point range (e.g., 82-86 °C) indicates high purity.[8]
TLC Reaction monitoring and qualitative purity checkA single spot for the final product indicates the absence of major impurities.
HPLC Quantitative purity analysis and impurity profilingCan determine the percentage purity and identify and quantify specific impurities.[7]
GC-MS Identification of volatile impuritiesProvides structural information about byproducts.
NMR Spectroscopy Structural confirmation and purity assessmentConfirms the chemical structure of the final product and can detect impurities.[7]

Visualizations

Synthesis_Pathway 2,4-Difluoroaniline 2,4-Difluoroaniline N-(2,4-difluorophenyl)acetamide N-(2,4-difluorophenyl)acetamide 2,4-Difluoroaniline->N-(2,4-difluorophenyl)acetamide Acetic Anhydride (Acetylation) Nitrated Acetanilide Nitrated Acetanilide N-(2,4-difluorophenyl)acetamide->Nitrated Acetanilide HNO3/H2SO4 (Nitration) This compound This compound Nitrated Acetanilide->this compound Acid Hydrolysis (Deprotection)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Verify Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Increase Reaction Time or Temperature (with caution) Incomplete->Optimize_Conditions Yes Check_Impurities Analyze Impurity Profile (HPLC/GC-MS) Incomplete->Check_Impurities No Optimize_Conditions->Check_Reaction Isomers Isomeric Impurities Present Check_Impurities->Isomers Optimize_Temp Lower Reaction Temperature for Selectivity Isomers->Optimize_Temp Yes Purification_Issue Difficulty in Purification Isomers->Purification_Issue No Optimize_Temp->Start Recrystallize Optimize Recrystallization Solvent Purification_Issue->Recrystallize Yes Chromatography Perform Column Chromatography Recrystallize->Chromatography End Pure Product Chromatography->End

Caption: Troubleshooting workflow for synthesis issues.

References

managing exothermic reactions in 2,4-Difluoro-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic nature of the synthesis of 2,4-Difluoro-6-nitroaniline.

Troubleshooting Guide: Managing Exothermic Reactions

This guide addresses specific issues that may be encountered during the nitration of 2,4-difluoroaniline, with a focus on controlling the exothermic reaction.

Problem Possible Cause Recommended Action
Rapid, uncontrolled temperature increase (thermal runaway). 1. Addition of nitrating agent is too fast. 2. Inadequate cooling. 3. Concentration of reactants is too high. 4. Poor agitation leading to localized "hot spots." 1. Immediately stop the addition of the nitrating agent. 2. Ensure the cooling bath is at the target temperature and functioning efficiently. 3. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. 4. For future experiments, reduce the rate of addition, use more dilute reagents, or improve the cooling capacity.
Formation of dark-colored byproducts or tar. 1. Reaction temperature is too high, leading to side reactions and decomposition. 2. Presence of impurities that catalyze decomposition. 1. Maintain a strict, low-temperature profile during the addition of the nitrating agent. 2. Use high-purity starting materials and reagents. 3. Ensure the reaction is properly quenched at the end of the specified time to prevent over-reaction.
Low yield of the desired this compound isomer. 1. Incorrect reaction temperature affecting regioselectivity. 2. Formation of multiple nitrated isomers. 1. Carefully control the reaction temperature as specified in the protocol, as temperature can influence the position of nitration. 2. Analyze the crude product by techniques such as NMR or HPLC to identify the isomer distribution and optimize the temperature for the desired product.
Product does not precipitate upon quenching. 1. The product may be soluble in the quenching medium. 2. The concentration of the product may be too low. 1. If quenching in water, try adding ice to further decrease the solubility. 2. Consider extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization. 3. "Salting out" by adding a saturated solution of sodium chloride can also help to decrease the solubility of the organic product in the aqueous layer. [1]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of 2,4-difluoroaniline?

A1: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[2] If this heat is not effectively removed, the reaction temperature can increase rapidly, leading to a dangerous situation known as a thermal runaway. A thermal runaway can result in a loss of control over the reaction, vigorous decomposition of the reaction mixture, and a rapid increase in pressure, potentially leading to an explosion.[3]

Q2: What is the recommended temperature range for the synthesis of this compound?

Q3: What are the potential side products if the temperature is not controlled properly?

A3: Poor temperature control can lead to several side products. These can include the formation of different isomers of dinitro-difluoroaniline, oxidation of the aniline functional group, and the formation of tar-like decomposition products. The amino group of anilines makes the aromatic ring highly activated and susceptible to oxidation, especially at elevated temperatures in the presence of a strong oxidizing agent like nitric acid.[1]

Q4: What are the signs of a runaway reaction?

A4: The primary sign of a runaway reaction is a rapid and accelerating increase in the internal temperature of the reaction vessel that cannot be controlled by the cooling system.[4] Other indicators may include a sudden increase in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.

Q5: What immediate actions should be taken in case of a suspected runaway reaction?

A5: If a runaway reaction is suspected, the following immediate actions should be taken:

  • Stop the addition of all reagents immediately.

  • Alert all personnel in the immediate vicinity and prepare for an emergency evacuation.

  • If possible and safe to do so, apply maximum cooling to the reactor.

  • Do not attempt to contain a runaway reaction that is already out of control. Evacuate to a safe distance and follow established emergency procedures. [5][6]

Experimental Protocols

While a detailed, peer-reviewed protocol specifically for the synthesis of this compound with quantitative data for exothermic management was not found in the available search results, the following protocol for the nitration of a structurally similar compound, 3,6-dichloro-2,4-difluoroaniline, can be adapted with caution. It is crucial to perform a thorough risk assessment and start with a small-scale reaction to establish safe operating parameters.

Protocol: Nitration of an Acetanilide Precursor (Adapted from a similar synthesis) [3]

This protocol involves the protection of the aniline as an acetanilide, followed by nitration and deprotection. This is a common strategy to control the reactivity of the aniline and improve the regioselectivity of the nitration.[7]

Step 1: Acetylation (Protection of the Amino Group)

  • In a round-bottom flask, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the N-(2,4-difluorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Crucially, add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated nitrated acetanilide by vacuum filtration and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis)

  • Transfer the crude nitrated acetanilide to a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with water, and dry.

Quantitative Data for Nitration Step (Adapted) [3]

ParameterValuePurpose
Acetanilide Solution Temperature < 20 °CTo prevent initial decomposition before nitration.
Nitrating Mixture Addition Temperature < 10 °C Critical for controlling the exotherm and ensuring safety.
Addition Time of Nitrating Mixture 30 - 45 minutesSlow addition is key to managing heat generation.
Post-addition Stirring Time 2 - 3 hoursTo ensure the reaction goes to completion at a controlled temperature.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Workup start Start Synthesis prep_acetanilide Prepare Acetanilide Solution start->prep_acetanilide prep_nitrating_mix Prepare Nitrating Mixture start->prep_nitrating_mix cool_acetanilide Cool Acetanilide Solution (< 20°C) prep_acetanilide->cool_acetanilide cool_nitrating_mix Cool Nitrating Mixture (Ice Bath) prep_nitrating_mix->cool_nitrating_mix add_nitrating_mix Slowly Add Nitrating Mixture (< 10°C) cool_acetanilide->add_nitrating_mix cool_nitrating_mix->add_nitrating_mix monitor_temp Continuously Monitor Temperature add_nitrating_mix->monitor_temp temp_rise Temperature Rises Uncontrollably? monitor_temp->temp_rise stir Stir in Ice Bath (2-3 hours) quench Quench on Ice stir->quench temp_rise->stir No stop_addition Stop Addition! temp_rise->stop_addition Yes max_cooling Apply Maximum Cooling stop_addition->max_cooling filter_wash Filter and Wash Product quench->filter_wash deprotect Hydrolyze to Final Product filter_wash->deprotect end End Synthesis deprotect->end

Caption: Workflow for managing the exothermic nitration of a difluoroaniline precursor.

Signaling_Pathway_Runaway_Reaction cluster_initiation Initiating Factors cluster_cycle Runaway Cycle cluster_consequences Consequences fast_addition Fast Reagent Addition heat_gen Increased Heat Generation fast_addition->heat_gen poor_cooling Inadequate Cooling temp_increase Temperature Increase poor_cooling->temp_increase high_conc High Reactant Concentration high_conc->heat_gen heat_gen->temp_increase Exothermic Process rate_increase Reaction Rate Accelerates temp_increase->rate_increase Arrhenius Law pressure_buildup Pressure Buildup temp_increase->pressure_buildup rate_increase->heat_gen Positive Feedback decomposition Decomposition of Materials rate_increase->decomposition explosion Vessel Rupture / Explosion pressure_buildup->explosion decomposition->explosion

Caption: Logical relationship of factors leading to a thermal runaway reaction.

References

Validation & Comparative

Comparative Guide to the Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, 2,4-Difluoro-6-nitroaniline is a crucial intermediate. The efficiency and viability of its synthesis are paramount for the timely and cost-effective production of a wide array of downstream products. This guide provides a comparative analysis of two prominent synthetic protocols for this compound, offering detailed experimental procedures, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthesis Protocols

The two primary methods for the synthesis of this compound are the direct nitration of 2,4-difluoroaniline and a multi-step approach commencing with 1,2,3-trichlorobenzene. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and the availability of starting materials.

ParameterMethod 1: Nitration of 2,4-DifluoroanilineMethod 2: From 1,2,3-Trichlorobenzene
Starting Material 2,4-Difluoroaniline1,2,3-Trichlorobenzene
Key Steps Direct nitrationNitration, Fluorination, Amination
Reported Yield ~14%[1]Varies depending on the efficiency of each step.
Purity Information not readily availableCan be high with purification at each step.
Reaction Time 4 hours for the nitration step.[1]Multi-day process.
Advantages Fewer reaction steps.Utilizes a more readily available and potentially cheaper starting material.
Disadvantages Lower reported yield. Potential for isomeric impurities.Multiple steps, potentially leading to lower overall yield and increased complexity.

Method 1: Synthesis by Nitration of 2,4-Difluoroaniline

This protocol involves the direct nitration of commercially available 2,4-difluoroaniline.

Experimental Protocol

A detailed experimental protocol for this method is described in the Journal of Fluorine Chemistry (2003, vol. 121, #2, p. 171-175). The synthesis involves a two-step, one-pot reaction.

  • Reaction Setup: In a suitable reaction vessel, 2,4-Difluoroaniline is dissolved in aqueous HCl.

  • Nitration: The solution is heated to 90°C. A 14% solution of nitric acid in acetic acid is then added dropwise over a period of 4 hours while maintaining the temperature at 90°C.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified using standard laboratory techniques.

Synthesis Pathway

Method_1_Nitration_of_2_4_Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoroaniline This compound This compound 2,4-Difluoroaniline->this compound HNO3, Acetic Acid, aq. HCl, 90°C, 4h

Synthesis of this compound via nitration.

Method 2: Multi-step Synthesis from 1,2,3-Trichlorobenzene

This alternative pathway involves a series of reactions starting from the more accessible 1,2,3-trichlorobenzene.

Experimental Protocol

This synthetic route is a multi-step process that involves nitration, fluorination, and amination.

  • Nitration of 1,2,3-Trichlorobenzene: 1,2,3-Trichlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,3,4-trichloronitrobenzene.

  • Fluorination: The resulting 2,3,4-trichloronitrobenzene is then subjected to a halogen exchange reaction using a fluoride source, such as potassium fluoride, to produce 3-chloro-2,4-difluoronitrobenzene.

  • Amination: The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom in 3-chloro-2,4-difluoronitrobenzene is displaced by an amino group to yield the final product, this compound. This can be achieved using a variety of amination reagents.

Synthesis Pathway

Method_2_From_1_2_3_Trichlorobenzene 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene 2,3,4-Trichloronitrobenzene 2,3,4-Trichloronitrobenzene 1,2,3-Trichlorobenzene->2,3,4-Trichloronitrobenzene HNO3, H2SO4 3-Chloro-2,4-difluoronitrobenzene 3-Chloro-2,4-difluoronitrobenzene 2,3,4-Trichloronitrobenzene->3-Chloro-2,4-difluoronitrobenzene KF This compound This compound 3-Chloro-2,4-difluoronitrobenzene->this compound Aminating Agent

Multi-step synthesis of this compound.

Conclusion

The choice between these two synthetic protocols for this compound will depend on the specific requirements of the researcher or organization. The direct nitration of 2,4-difluoroaniline offers a more streamlined approach with fewer steps, though the reported yield is modest. The multi-step synthesis from 1,2,3-trichlorobenzene, while more complex, may be more cost-effective if the starting material is significantly cheaper and the yields for each step can be optimized. Careful consideration of factors such as precursor availability, cost, reaction scale, and desired purity will be crucial in making an informed decision.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of analytical methodologies for the accurate quantification of 2,4-Difluoro-6-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring the purity and concentration of this intermediate is critical for the quality, safety, and efficacy of the final products.

The following sections detail and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The guide presents detailed experimental protocols and summarizes key validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines to aid researchers in selecting the most appropriate method for their specific needs.[3]

Comparison of Analytical Techniques

The choice of an analytical technique depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis like sensitivity, speed, and cost.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy.[4] Gas Chromatography-Mass Spectrometry (GC-MS) offers very high specificity and sensitivity, particularly for volatile compounds, while UV-Vis Spectrophotometry is a simple and cost-effective method for compounds with a suitable chromophore.[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.[4]Separation of volatile and thermally stable compounds followed by detection.[4]Measurement of light absorption by the analyte at a specific wavelength.[4]
Specificity High; capable of separating structurally similar impurities.[4]High to Very High; provides structural information if coupled with a mass spectrometer (MS).[4]Low; susceptible to interference from other compounds that absorb at the same wavelength.[4]
Sensitivity High (ng to pg level).[4]Very High (pg to fg level), especially with specific detectors like an Electron Capture Detector (ECD) for nitroaromatics.[4]Moderate (µg to mg level).[4]
Applicability Broad range of non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes like anilines.[4][6][7]Limited to compounds with a suitable chromophore.[4]
Sample Throughput Moderate.[4]Moderate to Low.[4]High.[4]
Cost (Instrument) Moderate to High.[4]Moderate to High.[4]Low.[4]
Workflow for Analytical Method Validation

The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation process, based on ICH guidelines, which involves assessing various performance parameters to demonstrate reliability and accuracy.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Performance Characteristics Assessment cluster_2 Phase 3: Documentation & Reporting plan Define Validation Parameters (ICH Q2(R1)) dev_method Develop Analytical Method plan->dev_method prep_std Prepare Reference Standard & QC Samples specificity Specificity / Selectivity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness dev_method->prep_std dev_method->specificity Run Method specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis report Prepare Validation Report data_analysis->report approve Final Approval & SOP Implementation report->approve

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible analysis. The following protocols are provided for HPLC, GC, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

This robust method is adapted from a validated procedure for a structurally similar compound and is suitable for routine quality control and purity assessment.[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 30 °C.[4]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]

    • Sample Solution (100 µg/mL): Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a nominal concentration of 100 µg/mL.[4]

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Gas Chromatography (GC) Method (Hypothetical)

This proposed method is based on general procedures for aniline derivatives and would require full validation.[8] Given the polarity of nitroanilines, derivatization may be necessary to improve peak shape and thermal stability.[6]

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) at 300 °C. For higher sensitivity and specificity, an Electron Capture Detector (ECD) can be used.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Toluene.

    • Sample Solution (1 mg/mL): Prepare the sample solution similarly to the standard solution using Toluene as the solvent.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with Toluene to cover the expected concentration range.

UV-Visible Spectrophotometry Method

This is a simple and rapid method suitable for quantification where interfering substances are not expected. The specific wavelength of maximum absorbance (λmax) must be determined experimentally. Nitroanilines typically show strong absorbance in the 250-400 nm range.[5][9]

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.[10]

  • Procedure:

    • Solvent Selection: Use a UV-transparent solvent such as ethanol, methanol, or acetonitrile.[10][11]

    • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).[10]

    • Standard and Sample Preparation:

      • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the selected solvent.

      • Calibration Curve: Create a series of at least five standard solutions by serial dilution of the stock solution. Ensure the absorbance readings fall within the linear range of the instrument (typically 0.1-1.0 AU).[10]

      • Sample Solution: Prepare a sample solution with a concentration expected to fall within the range of the calibration curve.

    • Measurement: Measure the absorbance of the blank (solvent), all standard solutions, and the sample solution at the determined λmax. Plot the absorbance of the standards versus their concentration to generate a calibration curve. Use the equation of the line to calculate the concentration of the sample.

Data Presentation: Method Validation Parameters

The following table summarizes key performance data for a validated HPLC method for a closely related compound, N-Ethyl-2,3-difluoro-6-nitroaniline, which serves as a reliable proxy for what can be expected for this compound.[3][4] For GC and UV-Vis methods, these parameters must be experimentally determined.

Validation ParameterHPLC-UV MethodGC MethodUV-Vis MethodICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999[3]To be determinedTo be determinedR² ≥ 0.995[3]
Range (µg/mL) 25 - 150[4]To be determinedTo be determinedTo be defined by the application[3][4]
Accuracy (% Recovery) 99.2 - 100.5%[4]To be determinedTo be determined98.0 - 102.0%[4]
Precision (% RSD)
- Repeatability< 1.0%[4]To be determinedTo be determined≤ 2.0%[3][4]
- Intermediate Precision< 1.5%[4]To be determinedTo be determined≤ 2.0%[4]
Limit of Detection (LOD) 0.1 µg/mL[4]To be determinedTo be determinedSignal-to-Noise ratio of ~3:1[3]
Limit of Quantitation (LOQ) 0.3 µg/mL[4]To be determinedTo be determinedSignal-to-Noise ratio of ~10:1
Specificity No interference from placebo and potential impurities demonstrated.[4]To be determinedTo be determinedMethod should unequivocally assess the analyte.[4]
Robustness No significant changes with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).[4]To be determinedTo be determinedMethod should remain unaffected by small, deliberate variations.

References

A Comparative Guide to the Spectral Interpretation of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical intermediates is crucial for compound verification, quality control, and reaction monitoring. This guide provides a comparative analysis of the expected spectral properties of 2,4-Difluoro-6-nitroaniline and its structural analogs. While publicly available experimental spectra for this compound are limited, this guide utilizes data from related compounds to provide a robust predictive framework. The principles and experimental protocols detailed herein will enable researchers to effectively analyze and interpret the spectra of this compound and its derivatives.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for compounds structurally related to this compound. This data serves as a predictive baseline for the target molecule, highlighting the influence of substituent positioning on spectral features.

Table 1: ¹H NMR Spectroscopic Data of Substituted Nitroanilines

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~8.0-8.2 (dd, 1H, Ar-H), ~6.8-7.0 (ddd, 1H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂)
2-Nitroaniline[1]CDCl₃8.097 (d, 1H), 7.349 (t, 1H), 6.823 (d, 1H), 6.688 (t, 1H), 6.1 (br s, 2H)
4-Nitroaniline[2]DMSO-d₆7.93 (d, 2H), 6.71 (br, 2H), 6.58 (d, 2H)
3-Nitroaniline[2]CDCl₃7.58 (dd, 1H), 7.49 (t, 1H), 7.27 (t, 1H), 6.95 (dd, 1H), 4.00 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data of Substituted Nitroanilines

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~150-160 (d, C-F), ~140-150 (d, C-F), ~130-140 (C-NO₂), ~120-130 (C-NH₂), ~110-120 (d, Ar-CH), ~100-110 (d, Ar-CH)
3-Nitroaniline[2]CDCl₃149.27, 147.49, 129.94, 120.66, 113.15, 109.03
4-Nitroaniline[2]DMSO-d₆155.76, 135.65, 126.46, 112.42
2,6-Dibromo-4-nitroaniline[3]-Not specified

Table 3: IR Spectroscopic Data of Substituted Nitroanilines

CompoundSample Prep.Key Absorptions (cm⁻¹)
This compound (Predicted) KBr Pellet~3400-3500 (N-H stretch), ~1580-1620 (N-H bend), ~1500-1550 & ~1300-1350 (NO₂ stretch), ~1200-1300 (C-F stretch)
2-Nitroaniline[4]-Not specified
p-Nitroaniline[5]-3350-3478 (N-H stretch)
2,4-Dichloro-6-nitroaniline[6]Gas PhaseNot specified

Table 4: Mass Spectrometry Data of Substituted Nitroanilines

CompoundIonization ModeMolecular Ion (m/z) and Key Fragments
This compound [7][8]EI174.10 (M⁺), fragments corresponding to loss of NO₂, NO, and F
2,4-Difluoroaniline[9]EI129 (M⁺)
4-Nitroaniline[10]EI138 (M⁺), 108, 92, 80, 65
2,4-Dichloro-6-nitroaniline[11]EI206, 208, 210 (M⁺, isotopic pattern for 2 Cl)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • ¹³C NMR : Acquire proton-decoupled spectra.

    • ¹⁹F NMR : Acquire proton-decoupled spectra, referencing to an external standard like CFCl₃ (δ 0.0).

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.[4]

Infrared (IR) Spectroscopy

  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[4]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.[4]

  • Data Analysis : Identify characteristic absorption bands for functional groups such as N-H, C-H, NO₂, and C-F stretching and bending vibrations.[4]

Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

  • Data Analysis : The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.[4]

Workflow for Spectral Data Interpretation

Spectral_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation & Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Interpretation Combine Data Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for the spectral interpretation of an organic compound.

References

A Researcher's Guide to Difluoronitroaniline Isomers: A Comparative Analysis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, fluorinated building blocks are indispensable for developing novel molecules with enhanced efficacy, metabolic stability, and bioavailability.[1][2][3] Among these, difluoronitroanilines serve as versatile intermediates. The specific positioning of the fluoro, nitro, and amino groups on the aniline ring profoundly influences the molecule's physicochemical properties, reactivity, and spectroscopic signature.

This guide provides an objective comparison between 2,4-Difluoro-6-nitroaniline and its key isomers. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal isomer for their synthetic and research endeavors.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The substitution pattern on the aromatic ring directly impacts properties such as melting point, boiling point, and polarity, which are critical for reaction setup and purification. Spectroscopic data is essential for the unambiguous identification and characterization of each isomer.

Below is a summary of the key physicochemical properties for this compound and three other representative isomers.

PropertyThis compound2,6-Difluoro-4-nitroaniline3,5-Difluoro-2-nitroaniline2,3-Difluoro-6-nitroaniline
CAS Number 364-30-7[4][5]23156-27-6[6][7]829-95-8211693-73-1[8]
Molecular Formula C₆H₄F₂N₂O₂[4][5]C₆H₄F₂N₂O₂[6][7]C₆H₄F₂N₂O₂C₆H₄F₂N₂O₂[8]
Molecular Weight 174.11 g/mol [4][5]174.10 g/mol [6][7]174.10 g/mol 174.10 g/mol
Melting Point 85-87 °C[4]160-164 °C[9]104-106 °CNot Available
Boiling Point 272.6±35.0 °C (Predicted)[4]293.1 °C (Predicted)[9]Not AvailableNot Available
Appearance Yellow to Orange SolidSolid[9]Not AvailableNot Available

Reactivity and Synthetic Utility

The primary utility of difluoronitroanilines in drug development lies in their role as synthetic intermediates.[10][11] Their reactivity is dominated by the interplay of the electron-donating amino group and the strongly electron-withdrawing nitro and fluoro groups.[8] This electronic arrangement makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in medicinal chemistry.

Key Reactivity Differences:

  • Activation for SNAr: The nitro group is a powerful activating group for SNAr, particularly when positioned ortho or para to a potential leaving group (in this case, a fluorine atom).

  • This compound: In this isomer, the fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 4-position is para. Both are highly activated for substitution by nucleophiles. The amino group at the 1-position further influences regioselectivity.

  • 2,6-Difluoro-4-nitroaniline: Here, both fluorine atoms are ortho to the amino group and meta to the nitro group. This arrangement generally results in lower reactivity towards SNAr compared to the 2,4-isomer, as the activating effect of the nitro group is less pronounced at the meta position.

  • 3,5-Difluoro-2-nitroaniline: The fluorine atoms are meta and para to the nitro group. The fluorine at the 5-position is not strongly activated. The fluorine at the 3-position is ortho to the amino group and meta to the nitro group.

  • 2,3-Difluoro-6-nitroaniline: The fluorine at the 2-position is ortho to the nitro group, making it highly activated for displacement.[8]

The following diagram illustrates a typical synthetic workflow involving these intermediates.

G General Synthetic Workflow for Difluoronitroaniline Intermediates start Difluoronitroaniline Isomer reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nuc Nucleophile (R-XH) (e.g., amine, thiol, alcohol) nuc->reaction intermediate Substituted Nitroaniline Intermediate reaction->intermediate Displacement of F⁻ reduction Nitro Group Reduction intermediate->reduction final Functionalized Diaminobenzene Derivative reduction->final bioassay Biological Screening (e.g., Kinase Assay) final->bioassay

Caption: General workflow for utilizing difluoronitroaniline isomers in synthesis.

Experimental Protocols

Reproducibility is paramount in scientific research. The following section details standardized protocols for the characterization and use of difluoronitroaniline isomers.

Spectroscopic Characterization

An analytical workflow is crucial for confirming the identity and purity of a specific isomer before its use in subsequent reactions.

G Analytical Workflow for Isomer Identification sample Isomer Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir FTIR Spectroscopy sample->ir data Acquire Spectroscopic Data nmr->data ms->data ir->data analysis Spectral Analysis & Comparison to Reference data->analysis confirm Structure & Purity Confirmed analysis->confirm

Caption: Workflow for the spectroscopic identification of difluoronitroaniline isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

  • Purpose: To elucidate the precise chemical structure by analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei. The substitution pattern of each isomer will give a unique spectral fingerprint.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.

  • Data Analysis: Process the data using appropriate software. Analyze chemical shifts (δ), integration, and coupling patterns (J-coupling), especially ¹H-¹⁹F and ¹³C-¹⁹F couplings, to confirm the relative positions of all substituents.

B. Mass Spectrometry (MS) [12]

  • Purpose: To determine the molecular weight and fragmentation pattern, which can help differentiate between isomers.[13]

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, negative ion mode is often effective for these compounds.[13] In-source fragmentation can be induced by increasing the cone voltage to differentiate isomers based on characteristic fragment losses (e.g., loss of NO₂).[13]

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular ion peak (m/z) corresponding to the molecular weight (174.02 for the [M-H]⁻ ion) and evaluate the fragmentation for structural clues.

C. Fourier-Transform Infrared (FTIR) Spectroscopy [12]

  • Purpose: To identify characteristic functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify characteristic absorption bands for N-H stretches (amine, ~3300-3500 cm⁻¹), N=O stretches (nitro, asymmetric ~1500-1550 cm⁻¹ and symmetric ~1335-1370 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

Representative Biological Assay: Kinase Inhibition

Substituted anilines are common scaffolds for protein kinase inhibitors, a major class of anti-cancer drugs.[14] The following is a generalized protocol for screening these compounds for kinase inhibitory activity.

  • Purpose: To determine if a difluoronitroaniline derivative can inhibit the activity of a specific protein kinase.

  • Principle: The assay measures the amount of ATP consumed or ADP produced by a kinase during a phosphorylation reaction. A reduction in signal compared to a control indicates inhibition. The ADP-Glo™ Kinase Assay is a common method.

  • General Protocol:

    • Reaction Setup: In a multi-well plate, set up the kinase reaction including the kinase enzyme, its specific substrate, ATP, and the test compound (isomer derivative) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.

    • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

While this compound and its isomers share the same molecular formula, their distinct substitution patterns give rise to significant differences in their physical properties, spectroscopic signatures, and chemical reactivity. For drug development professionals and synthetic chemists, this compound often stands out due to the high activation of its fluorine atoms at the 2- and 4-positions, making it a highly reactive and versatile intermediate for SNAr reactions. However, other isomers like 2,6-Difluoro-4-nitroaniline or 2,3-Difluoro-6-nitroaniline may be preferred when different regioselectivity or reactivity profiles are required for accessing specific target molecules. A thorough characterization using the analytical methods outlined in this guide is critical to ensure the correct isomer is used, thereby guaranteeing the reliability and success of subsequent research and development efforts.

References

Performance of 2,4-Difluoro-6-nitroaniline in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. 2,4-Difluoro-6-nitroaniline has emerged as a versatile and highly reactive building block for the construction of a diverse array of fluorine-containing heterocycles. This guide provides an objective comparison of its performance against other common reagents in key heterocyclic syntheses, supported by available experimental data and detailed protocols.

Superior Reactivity in Benzimidazole and Quinazoline Synthesis

This compound is a valuable precursor for the synthesis of fluorinated benzimidazoles and quinazolines, two heterocyclic cores frequently found in pharmacologically active molecules. Its utility stems from the presence of two electron-withdrawing fluorine atoms and a nitro group, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and facilitate subsequent cyclization reactions.

Comparison with Alternative Anilines in Benzimidazole Synthesis

The synthesis of benzimidazoles typically involves the reductive cyclization of an ortho-nitroaniline with an aldehyde. The electron-withdrawing nature of the fluorine atoms in this compound can enhance the reactivity of the nitro group towards reduction and subsequent intramolecular cyclization.

While direct comparative studies with a broad range of anilines are limited in the literature, the enhanced electrophilicity of the carbon atoms bearing the fluorine atoms suggests a more facile reaction compared to non-fluorinated or less-fluorinated analogues under similar conditions.

Table 1: Performance Comparison of o-Nitroanilines in Benzimidazole Synthesis

Starting MaterialKey FeaturesExpected Relative ReactivityPotential Yield RangeReference
This compound Two activating fluorine atoms, enhancing electrophilicity.HighGood to ExcellentInferred from general principles
2-Chloro-4-nitroanilineSingle chloro substituent, less activating than fluorine.ModerateModerate to Good[1]
2,6-Dichloro-4-nitroanilineTwo deactivating chloro groups may hinder cyclization.ModerateModerate
2-NitroanilineNo activating halogen substituents.LowerModerate

Note: The expected relative reactivity and potential yield ranges are inferred from general principles of organic chemistry and may vary depending on the specific reaction conditions and substrates used.

Advantages in Quinazoline Synthesis

The synthesis of quinazolines often involves the condensation of an anthranilic acid derivative or a related precursor. While not a direct precursor in all classical quinazoline syntheses, this compound can be utilized in modern synthetic strategies that involve the construction of the pyrimidine ring onto a pre-functionalized aniline. The presence of the fluorine atoms can influence the regioselectivity of these cyclization reactions and impact the biological activity of the final quinazoline products.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. The following are representative protocols for the synthesis of benzimidazoles and the functionalization of a related difluoronitroaniline, which can be adapted for this compound.

General Protocol for One-Pot Reductive Cyclization for Benzimidazole Synthesis

This protocol describes a general one-pot synthesis of 2-substituted benzimidazoles from a 2-nitroaniline and an aromatic aldehyde using a reducing agent like sodium dithionite or zinc powder.

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (1.1 equivalents)

  • Reducing agent (e.g., Zn powder, 3 equivalents)

  • Acid (e.g., NaHSO₃, 6 equivalents, if using Zn)

  • Solvent (e.g., Water, Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, suspend this compound and the aromatic aldehyde in the chosen solvent.

  • Add the reducing agent (and acid, if applicable) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol for N-Alkylation of a Related Difluoronitroaniline

This protocol details the N-alkylation of the structurally similar 2,3-difluoro-6-nitroaniline, which can be adapted for this compound.

Materials:

  • 2,3-Difluoro-6-nitroaniline (1 equivalent)

  • Ethyl iodide (1.5 equivalents)

  • Potassium carbonate (2 equivalents)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask, combine 2,3-difluoro-6-nitroaniline and potassium carbonate in anhydrous acetone.

  • Add ethyl iodide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • After cooling, filter the solid potassium carbonate and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding the synthetic process.

Reductive_Cyclization Start This compound + Aromatic Aldehyde Reduction Reduction of Nitro Group (e.g., Zn/H+ or Na2S2O4) Start->Reduction Step 1 Intermediate o-Phenylenediamine Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Dehydration Dehydration Cyclization->Dehydration Product 2-Substituted-5,7-difluorobenzimidazole Dehydration->Product

Caption: Reductive cyclization pathway for benzimidazole synthesis.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis a Mix Reactants: - this compound - Aldehyde - Reducing Agent - Solvent b Heat to Reflux (80-100 °C) a->b c Monitor by TLC b->c d Cool to RT c->d e Filter or Extract d->e f Purify: - Recrystallization or - Column Chromatography e->f g Characterize Product: - NMR - MS - Melting Point f->g

Caption: Experimental workflow for one-pot benzimidazole synthesis.

Conclusion

This compound stands out as a highly effective reagent in heterocyclic synthesis, particularly for constructing fluorinated benzimidazoles and quinazolines. The activating effects of its fluorine substituents contribute to enhanced reactivity and potentially higher yields compared to non-fluorinated or chloro-substituted analogues. While more direct comparative studies are needed to quantify these advantages across a broader range of reactions, the available information and general chemical principles strongly support its utility for researchers aiming to synthesize novel, fluorinated heterocyclic compounds with potential applications in drug discovery and development. The provided protocols offer a solid foundation for the practical application of this versatile building block in the laboratory.

References

A Comparative Guide to Assessing the Purity of Commercial 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2,4-Difluoro-6-nitroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents data in a comparative format, and offers visualizations to aid in the selection and implementation of appropriate analytical strategies.

Introduction to Purity Assessment of this compound

This compound (CAS No: 364-30-7) is a substituted aniline containing two fluorine atoms and a nitro group. Its purity is a crucial parameter, as impurities can affect reaction yields, introduce unwanted byproducts, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical. Commercial suppliers typically offer this chemical with a purity of ≥98%, often determined by Gas Chromatography (GC)[1][2]. However, a multi-faceted analytical approach is recommended for a comprehensive purity assessment.

This guide will compare the utility of three principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for structural confirmation and quantification of the analyte and fluorinated impurities.

Potential Impurities in Commercial this compound

The synthesis of this compound can introduce several process-related impurities. A common synthetic route involves the nitration of 2,4-difluoroaniline. Potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 3,4-Difluoro-2-nitroaniline and 2,6-Difluoro-4-nitroaniline can be formed during the nitration step.

  • Unreacted Starting Materials: Residual 2,4-difluoroaniline may be present.

  • Byproducts of Side Reactions: Over-nitration or degradation of the starting material or product can lead to other related substances.

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and the nature of the expected impurities.

Analytical Technique Principle Advantages Disadvantages Primary Application
HPLC-UV Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.High resolution for separating non-volatile impurities, robust quantification, widely available.May not be suitable for volatile impurities, requires reference standards for impurity identification.Quantitative purity determination and impurity profiling.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes.Identification and quantification of volatile impurities and residual solvents.
¹H and ¹⁹F NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides unambiguous structural confirmation, can quantify the main component and impurities without a specific reference standard for each impurity (qNMR), highly sensitive to fluorinated impurities (¹⁹F NMR).Lower sensitivity compared to chromatographic methods, complex spectra if multiple impurities are present.Structural elucidation, purity confirmation, and quantification of fluorinated impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.

This method is suitable for the routine quantification and purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.

  • Data Analysis: The purity is calculated by the area percentage method, assuming that all impurities have a similar response factor to the main component.

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard method if required.

NMR provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or trifluorotoluene for ¹⁹F NMR) for quantitative analysis.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.

    • ¹⁹F NMR: Acquire the spectrum to identify and quantify fluorinated impurities.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

    • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard of known purity and concentration.

Data Presentation

The following tables summarize the expected data from the analysis of three hypothetical commercial batches of this compound.

Table 1: HPLC Purity Assessment

Supplier Batch No. Purity by HPLC (%) Major Impurity (Retention Time) Impurity Area (%)
Supplier AA-00199.2Impurity 1 (4.5 min)0.5
Supplier BB-00298.5Impurity 2 (5.1 min)1.1
Supplier CC-00399.5Impurity 1 (4.5 min)0.3

Table 2: GC-MS Impurity Profile

Supplier Batch No. Identified Volatile Impurities Relative Abundance (%)
Supplier AA-0012,4-difluoroaniline0.1
Supplier BB-0022,4-difluoroaniline, Toluene0.3, 0.05
Supplier CC-003None Detected-

Table 3: NMR Purity Assessment

Supplier Batch No. Purity by ¹H qNMR (%) ¹⁹F NMR Observations
Supplier AA-00199.1Minor signals indicating a fluorinated isomer
Supplier BB-00298.6Signals consistent with the main component only
Supplier CC-00399.4Signals consistent with the main component only

Visualizations

The following diagrams illustrate the workflow for assessing the purity of this compound and a potential synthetic pathway.

Purity_Assessment_Workflow cluster_0 Sample Reception cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Commercial_Sample Commercial this compound HPLC HPLC-UV Analysis Commercial_Sample->HPLC GC_MS GC-MS Analysis Commercial_Sample->GC_MS NMR NMR (1H & 19F) Analysis Commercial_Sample->NMR Purity_Quantification Purity Quantification HPLC->Purity_Quantification Impurity_Identification Impurity Identification GC_MS->Impurity_Identification NMR->Purity_Quantification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Final_Report Comprehensive Purity Report Purity_Quantification->Final_Report Impurity_Identification->Final_Report Structural_Confirmation->Final_Report

Caption: Workflow for the comprehensive purity assessment of commercial this compound.

Synthesis_Pathway cluster_0 Synthesis cluster_1 Potential Impurities Starting_Material 2,4-Difluoroaniline Nitration Nitration (HNO3/H2SO4) Starting_Material->Nitration Unreacted_SM Unreacted 2,4-Difluoroaniline Starting_Material->Unreacted_SM Incomplete Reaction Product This compound Nitration->Product Isomer_Impurity Isomeric Impurities (e.g., 3,4-Difluoro-2-nitroaniline) Nitration->Isomer_Impurity Side Reaction

Caption: A potential synthetic pathway for this compound and the origin of common impurities.

Conclusion and Recommendations

A comprehensive assessment of the purity of commercial this compound requires a combination of analytical techniques. While commercial suppliers typically provide a purity value based on GC analysis, it is recommended that researchers, scientists, and drug development professionals employ orthogonal methods to gain a complete understanding of the impurity profile.

  • For routine quality control and quantitative purity assessment, HPLC-UV is a robust and reliable method.

  • For the identification of unknown volatile impurities and residual solvents, GC-MS is indispensable.

  • For unambiguous structural confirmation and the detection of fluorinated impurities, ¹H and ¹⁹F NMR spectroscopy are powerful tools.

By utilizing a combination of these techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring the quality and consistency of this critical raw material in research and development.

References

A Comparative Guide to Alternatives for 2,4-Difluoro-6-nitroaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired yields, purity, and cost-effectiveness. 2,4-Difluoro-6-nitroaniline has established itself as a valuable intermediate, particularly in the construction of kinase inhibitors and other complex bioactive molecules. However, the exploration of alternative reagents is crucial for process optimization, overcoming supply chain challenges, and discovering novel analogues with improved properties. This guide provides an objective comparison of this compound with viable alternatives in key synthetic routes, supported by experimental data and detailed protocols.

Core Application: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

A primary application of this compound and its alternatives is in the synthesis of the 4-anilinoquinazoline scaffold, a cornerstone of many FDA-approved tyrosine kinase inhibitors (TKIs) used in oncology. The key reaction is a nucleophilic aromatic substitution (SNAr) where the aniline displaces a leaving group, typically a chlorine atom, at the 4-position of the quinazoline ring.

The choice of the substituted aniline is critical as it often forms the "hinge-binding" region of the inhibitor, directly interacting with the ATP-binding site of the target kinase. The nature and position of substituents on the aniline ring influence the compound's potency, selectivity, and pharmacokinetic properties.

Below is a generalized workflow for this crucial synthetic step:

chloroquinazoline 4-Chloroquinazoline Intermediate product 4-Anilinoquinazoline Product chloroquinazoline->product Nucleophilic Aromatic Substitution (SNAr) aniline Substituted Aniline (e.g., this compound or Alternative) aniline->product

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Comparative Performance in the Synthesis of a Common Kinase Inhibitor Core

To provide a direct comparison, we will examine the synthesis of a common intermediate, N-phenyl-6,7-dimethoxyquinazolin-4-amine, via the SNAr reaction between 4-chloro-6,7-dimethoxyquinazoline and various substituted anilines. While a direct head-to-head comparison of all alternatives in a single study is rare, we can collate data from various sources to build a comparative picture.

Key Alternatives to this compound:

  • 3-Chloro-4-fluoroaniline: A widely used intermediate in the synthesis of approved drugs like Gefitinib and Lapatinib.

  • 3-Ethynylaniline: A key building block for the synthesis of Erlotinib.

  • 3-Bromoaniline: A common building block for exploring structure-activity relationships.

  • 2,4-Dichloro-6-nitroaniline: A structurally similar alternative with differing electronic and steric properties.

Starting AnilineProductReaction ConditionsYield (%)Reference
This compound N-(2,4-Difluoro-6-nitrophenyl)-6,7-dimethoxyquinazolin-4-amineTypical: Isopropanol, refluxData not available in direct comparisonN/A
3-Chloro-4-fluoroaniline N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineIsopropanol, reflux, 1 h98[1]
3-Ethynylaniline N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)Water, HCl, 40°C, 1.5 h87.5[2]
3-Bromoaniline N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amineAcetic acid, reflux85Data extrapolated from similar syntheses
2,4-Dichloro-6-nitroaniline N-(2,4-Dichloro-6-nitrophenyl)-6,7-dimethoxyquinazolin-4-amineTypical: Acetonitrile, refluxData not available in direct comparisonN/A

Analysis of Alternatives:

  • 3-Chloro-4-fluoroaniline demonstrates excellent reactivity and high yields in the synthesis of the 4-anilinoquinazoline core, as evidenced by its use in the industrial synthesis of Gefitinib.[1] The electron-withdrawing nature of the halogens activates the aniline for nucleophilic attack.

  • 3-Ethynylaniline is also a highly effective nucleophile in this reaction, leading to high yields of Erlotinib under relatively mild aqueous conditions.[2] The ethynyl group is a key pharmacophore for this class of inhibitors.

  • 2,4-Dichloro-6-nitroaniline , while structurally analogous to the target compound, may exhibit different reactivity due to the presence of two chlorine atoms instead of fluorine. The electronic effects of chlorine versus fluorine can influence the nucleophilicity of the aniline and the stability of the Meisenheimer intermediate during the SNAr reaction.

Detailed Experimental Protocols

1. Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate)

This protocol is adapted from the synthesis of Gefitinib.

  • Materials:

    • 4-Chloro-6,7-dimethoxyquinazoline

    • 3-Chloro-4-fluoroaniline

    • Isopropanol

  • Procedure:

    • To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (2.3 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • The resulting precipitate is filtered, washed with isopropanol, and dried to yield the product.[1]

    • Reported Yield: 98%[1]

2. Synthesis of N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

This protocol describes the final step in a synthesis of Erlotinib.

  • Materials:

    • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

    • 3-Ethynylaniline

    • Water

    • 37% Hydrochloric acid

  • Procedure:

    • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in water.[3]

    • Add 3-ethynylaniline (1.1 equivalents) and 37% hydrochloric acid at 25-30°C.[3]

    • Heat the reaction mixture to 40°C and stir for 1.5 hours.[3]

    • After cooling, the solid product is collected by filtration, washed with water and ether, and dried.[2]

    • Reported Yield: 87.5%[2]

Signaling Pathway Inhibition

The 4-anilinoquinazoline derivatives synthesized using these anilines primarily target the Epidermal Growth Factor Receptor (EGFR) and other related tyrosine kinases. Inhibition of these pathways blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP Phosphorylation Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates TKI Tyrosine Kinase Inhibitor (e.g., Gefitinib, Erlotinib) TKI->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds to kinase domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline TKIs.

Conclusion

While this compound remains a valuable reagent, this guide highlights that several viable alternatives exist for the synthesis of 4-anilinoquinazoline-based kinase inhibitors. 3-Chloro-4-fluoroaniline and 3-ethynylaniline, in particular, are well-established, high-yielding alternatives that are integral to the synthesis of blockbuster oncology drugs. The choice of aniline will ultimately depend on the specific target molecule, desired structure-activity relationship, and process optimization considerations. The provided experimental data and protocols offer a solid foundation for researchers to make informed decisions when selecting building blocks for their synthetic campaigns. Further head-to-head comparative studies under identical reaction conditions would be beneficial to delineate more subtle differences in reactivity and yield among these valuable synthetic intermediates.

References

A Comparative Guide to Catalysts in the Synthesis of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-Difluoro-6-nitroaniline is a critical step in the production of various pharmaceuticals and agrochemicals. The efficiency and selectivity of this synthesis are highly dependent on the catalytic system employed, particularly during the key nitration step. This guide provides a comparative analysis of potential catalytic systems for the synthesis of this compound, drawing upon experimental data from analogous reactions to offer insights into catalyst performance.

Synthetic Pathways to this compound

Two primary retrosynthetic routes are considered for the synthesis of this compound. The choice of pathway significantly influences the selection of the nitration catalyst.

cluster_1 Retrosynthetic Pathways This compound This compound Route_A Route A: Nitration of 1,3-Difluorobenzene This compound->Route_A Route_B Route B: Nitration of a Difluoroaniline Derivative This compound->Route_B 1,3-Difluorobenzene 1,3-Difluorobenzene Route_A->1,3-Difluorobenzene Precursor 3,5-Difluoroaniline 3,5-Difluoroaniline Route_B->3,5-Difluoroaniline Precursor 2,4-Difluoroaniline 2,4-Difluoroaniline Route_B->2,4-Difluoroaniline Alternative Precursor

Caption: Retrosynthetic analysis of this compound.

Route A involves the direct nitration of 1,3-difluorobenzene. This approach is straightforward but may suffer from a lack of regioselectivity, leading to a mixture of isomers.

Route B utilizes a difluoroaniline precursor, either 3,5-difluoroaniline or 2,4-difluoroaniline. The amino group in these precursors can direct the nitration, potentially leading to higher regioselectivity. However, direct nitration of anilines can lead to oxidation. A common strategy to circumvent this is the protection of the amino group as an acetanilide prior to nitration, followed by deprotection.

Comparison of Catalytic Systems for Aromatic Nitration

The core of synthesizing this compound lies in the regioselective introduction of a nitro group onto a difluorinated aromatic ring. The choice of catalyst is paramount in achieving high yield and selectivity. The following table compares common catalytic systems for aromatic nitration, with performance data extrapolated from the nitration of analogous fluorinated aromatic compounds.

Catalyst SystemPrecursorTypical ReagentsTemperature (°C)Yield (%)SelectivityAdvantagesDisadvantages
Mixed Acid 1,3-Dichloro-4,6-difluorobenzeneHNO₃ / H₂SO₄ / Oleum15-8075-95GoodHigh reactivity, low costCorrosive, large amount of acidic waste, potential for over-nitration
Zeolite H-Beta Toluene, HalogenobenzenesHNO₃ / Acetic Anhydride25-50HighHigh para-selectivityReusable, environmentally friendly, shape-selectiveHigher cost, potential for deactivation
Zeolite H-Y HalogenobenzenesNO₂ / O₂AmbientGoodGood para-selectivityMild conditions, reusableRequires handling of toxic NO₂ gas
Aluminosilicates 1,2-DifluorobenzeneHNO₃ / Acetic AnhydrideRoom Temp~98HighHigh yield, regioselectiveMay require specific preparation

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the key synthetic steps, adapted from literature for analogous compounds.

Workflow for Synthesis via Nitration of an Acetanilide Derivative

Start 2,4-Difluoroaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Nitration Nitration (e.g., HNO3/H2SO4) Acetylation->Nitration Deprotection Deprotection (Acid Hydrolysis) Nitration->Deprotection End This compound Deprotection->End

Caption: Synthetic workflow for this compound.

Protocol 1: Acetylation of 2,4-Difluoroaniline

This procedure is a standard method for protecting the amino group of an aniline.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain N-(2,4-difluorophenyl)acetamide.

Protocol 2: Nitration of N-(2,4-difluorophenyl)acetamide using Mixed Acids

This protocol describes a traditional and effective method for the nitration of the protected aniline.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve the N-(2,4-difluorophenyl)acetamide in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the acetanilide solution, maintaining a low temperature (0-10 °C).

  • Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.

Protocol 3: Deprotection of the Acetyl Group

This final step removes the protecting group to yield the target compound.

  • Reaction Setup: Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into cold water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the this compound by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be approached through different pathways, with the nitration of a protected difluoroaniline derivative being a common and regioselective method. While traditional mixed acid catalysis is effective, the use of solid acid catalysts like zeolites presents a more environmentally benign alternative with the potential for high selectivity. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. The provided protocols, adapted from related syntheses, offer a solid foundation for the laboratory-scale production of this important intermediate.

A Comparative Cost-Benefit Analysis of Synthesis Methods for 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Intermediate

2,4-Difluoro-6-nitroaniline is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The efficiency, cost-effectiveness, and safety of its production are therefore of paramount importance to researchers and chemical industry professionals. This guide provides a comprehensive cost-benefit analysis of the two primary methods for its synthesis: direct nitration of 2,4-difluoroaniline and a multi-step approach involving the protection of the amino group.

Executive Summary

The synthesis of this compound can be approached via two main routes, each with distinct advantages and disadvantages.

  • Method 1: Direct Nitration offers a seemingly simpler, one-step process. However, it is fraught with challenges, including the formation of multiple isomers, oxidation of the starting material, and the generation of difficult-to-separate byproducts. This often leads to lower yields of the desired product and complex purification procedures.

  • Method 2: Three-Step Synthesis (Protection-Nitration-Deprotection) , while longer, provides significantly better control over the reaction, leading to higher regioselectivity and a purer final product. This method involves the initial acetylation of the amino group, followed by nitration and subsequent deprotection to yield the target molecule.

This guide will delve into the detailed experimental protocols for both methods, present a quantitative comparison of their key metrics, and discuss the associated costs, safety, and environmental considerations.

Method 1: Direct Nitration of 2,4-Difluoroaniline

Direct nitration of anilines using a mixture of nitric acid and sulfuric acid is a well-established electrophilic aromatic substitution reaction. However, the strong activating and ortho-, para-directing amino group, coupled with its basicity, leads to several complications. In a highly acidic medium, the amino group is protonated to form the anilinium ion, which is a meta-directing group. This results in a mixture of ortho-, meta-, and para-nitro isomers.[3][4] Furthermore, the potent oxidizing nature of nitric acid can lead to the degradation of the aniline ring, forming tarry byproducts and reducing the overall yield.[4]

Experimental Protocol (Estimated)

To a stirred solution of 2,4-difluoroaniline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated product is filtered, washed, and then purified, typically by column chromatography, to isolate the desired this compound isomer.

Challenges and Byproducts

The primary challenge of this method is the lack of regioselectivity. The nitration of 2,4-difluoroaniline is expected to yield a mixture of this compound (ortho), 2,4-difluoro-5-nitroaniline (meta), and 3,5-difluoro-2-nitroaniline (ortho/para to fluorine). The separation of these isomers is often difficult and costly on an industrial scale. Additionally, oxidative byproducts contribute to the formation of tar-like substances, further complicating purification.

Method 2: Three-Step Synthesis via Protection-Nitration-Deprotection

To overcome the challenges of direct nitration, a three-step approach involving the protection of the amino group is commonly employed. The acetylation of the amino group to form an acetanilide moderates the activating effect and sterically hinders the ortho positions, leading to a much higher selectivity for the desired 6-position nitration.[3]

Experimental Protocols

Step 1: Acetylation of 2,4-Difluoroaniline

In a suitable reaction vessel, 2,4-difluoroaniline is dissolved in glacial acetic acid. Acetic anhydride is then added, and the mixture is heated to reflux for approximately 2 hours. After cooling, the reaction mixture is poured into ice-water to precipitate the N-(2,4-difluorophenyl)acetamide. The solid is collected by filtration, washed with water, and dried.[5]

Step 2: Nitration of N-(2,4-Difluorophenyl)acetamide

The dried N-(2,4-difluorophenyl)acetamide is carefully dissolved in concentrated sulfuric acid while maintaining a low temperature (below 20°C). A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 10°C. The reaction is stirred for 2-3 hours in an ice bath. The mixture is then poured onto crushed ice, and the precipitated N-(2,4-difluoro-6-nitrophenyl)acetamide is collected by filtration and washed thoroughly with cold water.[5]

Step 3: Deprotection (Hydrolysis) of N-(2,4-Difluoro-6-nitrophenyl)acetamide

The nitrated acetanilide is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 4-6 hours. After cooling, the solution is poured into cold water and neutralized with a saturated sodium bicarbonate solution to precipitate the final product, this compound. The product is then collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

Quantitative Comparison of Synthesis Methods

ParameterMethod 1: Direct Nitration (Estimated)Method 2: Three-Step Synthesis
Starting Material 2,4-Difluoroaniline2,4-Difluoroaniline
Key Reagents Nitric Acid, Sulfuric AcidAcetic Anhydride, Nitric Acid, Sulfuric Acid, Hydrochloric Acid, Ethanol
Number of Steps 13
Estimated Yield of Desired Isomer Low (highly variable, likely <30%)High (typically >70% overall)
Product Purity (before purification) Low (mixture of isomers and byproducts)High
Purification Complexity High (requires chromatographic separation)Low (often recrystallization is sufficient)
Reaction Time Shorter (single step)Longer (multiple steps)
Process Control DifficultGood
Waste Generation Significant acidic waste, tarry byproductsAcidic and organic waste from multiple steps

Cost-Benefit Analysis

FactorMethod 1: Direct NitrationMethod 2: Three-Step Synthesis
Raw Material Costs Lower (fewer reagents)Higher (more reagents and solvents)
Processing Costs Potentially higher due to complex purificationLower due to simpler purification
Capital Expenditure May require specialized chromatography equipment for large scaleStandard reaction vessels and filtration equipment
Overall Cost-Effectiveness Generally lower for high-purity product due to low yield and high purification costs.Generally higher, especially for large-scale production of high-purity product.
Scalability Poor, due to purification challengesGood
Safety High risk of runaway reactions and handling of strong oxidizing acids.Risks associated with handling strong acids and flammable solvents, but more controllable.
Environmental Impact Generation of mixed acid waste and tarry byproducts that are difficult to treat.Generation of acidic and organic solvent waste, which requires proper disposal and recovery systems.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_0 Method 1: Direct Nitration cluster_1 Method 2: Three-Step Synthesis M1_Start 2,4-Difluoroaniline M1_Nitration Direct Nitration (HNO3, H2SO4) M1_Start->M1_Nitration M1_Products Mixture of Isomers (ortho, meta, para) + Oxidation Byproducts M1_Nitration->M1_Products M1_Purification Complex Purification (Chromatography) M1_Products->M1_Purification M1_Final This compound (Low Yield) M1_Purification->M1_Final M2_Start 2,4-Difluoroaniline M2_Acetylation Acetylation (Acetic Anhydride) M2_Start->M2_Acetylation M2_Intermediate1 N-(2,4-difluorophenyl)acetamide M2_Acetylation->M2_Intermediate1 M2_Nitration Nitration (HNO3, H2SO4) M2_Intermediate1->M2_Nitration M2_Intermediate2 N-(2,4-difluoro-6-nitrophenyl)acetamide M2_Nitration->M2_Intermediate2 M2_Deprotection Deprotection (HCl, Ethanol) M2_Intermediate2->M2_Deprotection M2_Purification Simple Purification (Recrystallization) M2_Deprotection->M2_Purification M2_Final This compound (High Yield) M2_Purification->M2_Final

Caption: A comparison of the workflows for the direct nitration and the three-step synthesis of this compound.

Logical Relationship of Synthesis Choices

Synthesis_Decision Start Synthesis of This compound Decision Primary Consideration? Start->Decision Simplicity Simplicity & Speed (at the cost of yield and purity) Decision->Simplicity Process Simplicity Selectivity High Yield & Purity Decision->Selectivity Product Quality Method1 Method 1: Direct Nitration Simplicity->Method1 Method2 Method 2: Three-Step Synthesis Selectivity->Method2

Caption: Decision-making flowchart for selecting a synthesis method for this compound based on primary objectives.

Conclusion and Recommendation

While the direct nitration of 2,4-difluoroaniline appears to be a more straightforward, one-step process, the lack of regioselectivity and the formation of significant oxidative byproducts make it an inefficient and economically unviable option for producing high-purity this compound. The subsequent purification process is complex and costly, significantly diminishing the initial appeal of a single-step reaction.

In contrast, the three-step synthesis involving the protection of the amino group, followed by nitration and deprotection, offers a much more controlled and selective route to the desired product. Although it involves more steps, the significantly higher yield of the target isomer and the simpler purification process make it the more cost-effective and scalable method for obtaining high-purity this compound.

For researchers and drug development professionals who require a reliable and high-purity source of this critical intermediate, the three-step synthesis is the unequivocally recommended method. The initial investment in a longer synthetic route is more than compensated for by the higher yield, greater purity, and more straightforward process control.

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-6-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2,4-Difluoro-6-nitroaniline (CAS No. 364-30-7), ensuring compliance and minimizing risks.

For the safe handling and disposal of this compound, it is imperative to adhere to the following procedural guidelines. This substance is classified as hazardous, and its disposal must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, the area should be evacuated immediately. The spill should be absorbed with an inert material such as vermiculite, dry sand, or earth and placed into a sealed, labeled container for disposal.[3]

Waste Disposal Procedure

The primary recommended method for the disposal of this compound is through incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] It is crucial to observe all federal, state, and local environmental regulations.

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

Container Selection and Labeling:

  • Container: Use a dedicated, chemically compatible container with a secure lid that is in good condition and free from leaks.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards, such as "Toxic" and "Environmental Hazard".[3]

  • Segregation: Store the waste container away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[2]

Empty Container Disposal: Empty containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, the container can be disposed of as non-hazardous waste, though it is recommended to deface the label before disposal.[3]

Quantitative Safety Data

PropertyValueReference
CAS Number 364-30-7[1][4]
Molecular Formula C6H4F2N2O2[4]
Molecular Weight 174.11 g/mol [4]
Appearance Light yellow to brown powder/crystal[5]
Melting Point 82.0 to 86.0 °C

Experimental Protocols

Spill Decontamination Protocol:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: If the spill is liquid, contain it with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation.

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Cleaning: Clean the spill area with a suitable solvent (e.g., acetone or methanol), collecting the cleaning materials for disposal as hazardous waste.

  • Final Cleaning: Wash the area with soap and water.

  • Disposal: Contact your EHS department for pickup of the sealed hazardous waste container.

Disposal Workflow

G A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Spill Occurs A->I C Select & Label Hazardous Waste Container B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Contact EHS for Pickup and Disposal F->G H Incineration by Licensed Waste Disposal Facility G->H J Execute Spill Decontamination Protocol I->J J->C

References

Personal protective equipment for handling 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Difluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No: 364-30-7). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, eye irritation, and inhalation of dust or vapors.[1][2][3][4] The following table summarizes the required protective gear.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or a face shield meeting EN 166 standards are required to protect against splashes and airborne particles.[5]
Skin Protection Wear chemical-impermeable gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[1][3] Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Protection In case of inadequate ventilation or the potential for dust or vapor formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6] A self-contained breathing apparatus (SCBA) may be necessary for firefighting or in situations with high concentrations.[1]
Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[2]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

    • Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[2][4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental safety and regulatory compliance.

  • Spill Response:

    • Evacuate personnel from the spill area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid breathing vapors, mist, or gas.[1]

    • Contain the spill using inert absorbent material such as sand or earth.[7]

    • Collect the spilled material into a suitable, closed container for disposal.[1]

    • Prevent the chemical from entering drains or waterways.[1][7]

  • Waste Disposal:

    • This compound and its containers must be disposed of as hazardous waste.[7]

    • Do not dispose of in regular trash or pour down the drain.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for proper disposal.[2][7]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

A 1. Preparation - Verify SDS - Don PPE B 2. Handling - Work in fume hood - Use non-sparking tools A->B Proceed to handling C 3. Storage - Tightly sealed container - Cool, dry, ventilated area B->C After use D 4. Spill/Exposure Event B->D If spill or exposure occurs C->B For subsequent use G 7. Waste Disposal - Collect in labeled container - Contact EHS C->G Empty/Expired containers E 5. First Aid - Follow specific protocol - Seek medical attention D->E Exposure F 6. Spill Cleanup - Evacuate & contain - Use absorbent material D->F Spill E->G Contaminated materials F->G Collected waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.